Sulfo-Cy3-Tetrazine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C41H47N7O10S3 |
|---|---|
Peso molecular |
894.1 g/mol |
Nombre IUPAC |
2-[3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C41H47N7O10S3/c1-40(2)32-24-30(60(53,54)55)17-19-34(32)47(21-7-5-6-12-38(49)42-26-28-13-15-29(16-14-28)39-45-43-27-44-46-39)36(40)10-8-11-37-41(3,4)33-25-31(61(56,57)58)18-20-35(33)48(37)22-9-23-59(50,51)52/h8,10-11,13-20,24-25,27H,5-7,9,12,21-23,26H2,1-4H3,(H3-,42,49,50,51,52,53,54,55,56,57,58) |
Clave InChI |
CWXYQDVOGSOOPQ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Sulfo-Cy3-Tetrazine: A Technical Guide for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
Sulfo-Cy3-Tetrazine is a water-soluble fluorescent probe that plays a critical role in modern bioconjugation and cellular imaging. As a member of the cyanine (B1664457) dye family, it offers bright and photostable fluorescence. Its key feature is the incorporation of a tetrazine moiety, enabling highly specific and rapid labeling of biomolecules through bioorthogonal click chemistry. This guide provides an in-depth overview of its chemical properties, structure, and applications, complete with experimental protocols and workflow visualizations.
Core Chemical and Physical Properties
This compound is engineered for high performance in aqueous environments, a crucial requirement for most biological experiments. The presence of sulfonate groups enhances its water solubility, preventing aggregation and improving labeling efficiency.[1] The tetrazine group facilitates one of the fastest known bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, with strained alkenes like trans-cyclooctene (B1233481) (TCO).[2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, compiled from various suppliers and literature sources.
| Property | Value | References |
| Molecular Formula | C41H47N7O10S3 | [5][6] |
| Molecular Weight | ~894.05 g/mol | [4][6][7] |
| Excitation Maximum (λex) | ~550 nm | [5][7] |
| Emission Maximum (λem) | ~570 nm | [5][7] |
| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 M⁻¹cm⁻¹ | [2][4][5] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [2][8] |
| Solubility | Water, DMSO, DMF | [2][4][5] |
| Storage Conditions | -20°C, desiccated, protected from light | [2][5] |
Note: Spectral properties can vary slightly depending on the solvent and conjugation state. The provided values are for the unconjugated dye.
Chemical Structure
The structure of this compound consists of three main components:
-
A Sulfo-Cyanine3 (Cy3) Core: This is the fluorophore responsible for the molecule's bright orange-red fluorescence.[9]
-
Sulfonate Groups (-SO₃⁻): These negatively charged groups impart high water solubility, making the dye ideal for use in biological buffers without organic co-solvents.[1]
-
A Tetrazine Ring: This four-membered aromatic ring containing two nitrogen atoms is the bioorthogonal reactive handle. It reacts specifically and rapidly with strained dienophiles.[2][8]
The IUPAC name for a common isomer is 1-(6-((4-(1,2,4,5-tetrazin-3-yl)phenyl)(methyl)amino)-6-oxohexyl)-2-((E)-3-((E)-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate.[6]
Bioorthogonal Reaction Mechanism
This compound is primarily used in the inverse-electron-demand Diels-Alder (IEDDA) reaction. This "click chemistry" reaction is exceptionally fast and selective, proceeding efficiently under physiological conditions without the need for a catalyst.[3][10] The tetrazine (the diene) reacts with a trans-cyclooctene (TCO)-modified biomolecule (the dienophile) to form a stable dihydropyridazine (B8628806) linkage, releasing nitrogen gas as the only byproduct.[3] This rapid and irreversible reaction makes it a powerful tool for in vivo imaging and labeling at low concentrations.[10][11][12]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound, 2055138-86-6 | BroadPharm [broadpharm.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sulfo-Cyanine3 tetrazine | BroadPharm [broadpharm.com]
- 9. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 12. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Sulfo-Cy3-Tetrazine in Bioorthogonal Click Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the mechanism, application, and technical specifications of Sulfo-Cy3-Tetrazine, a key reagent in the field of bioorthogonal chemistry. Its utility in labeling and detecting biomolecules is predicated on the principles of "click chemistry," specifically the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
The Core Reaction: Inverse-Electron-Demand Diels-Alder (IEDDA)
The foundational mechanism for this compound's function is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[1] Unlike the classical Diels-Alder reaction, the IEDDA cycloaddition occurs between an electron-poor diene and an electron-rich dienophile.[1][2] In this context, the tetrazine ring of this compound serves as the highly reactive, electron-deficient diene due to the electron-withdrawing nature of its nitrogen atoms.[]
This diene rapidly and specifically reacts with a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[4][5] This bioorthogonal reaction is characterized by several key features:
-
Exceptional Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be as high as 30,000 to 1 x 10⁶ M⁻¹s⁻¹.[4][5][6] This allows for efficient labeling at very low concentrations, which is ideal for biological systems.[5][7]
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions, including aqueous environments, neutral pH (6-9), and ambient temperature.[5][8] Crucially, it does not require cytotoxic catalysts like copper, which are often necessary for other click chemistry reactions.[4][8]
-
High Specificity: TCO and tetrazine moieties are abiotic and do not react with naturally occurring functional groups in biomolecules, ensuring high specificity and minimizing off-target labeling.[5][8]
-
Irreversibility: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases molecular nitrogen (N₂), forming a stable dihydropyridazine (B8628806) conjugate.[2][5] This irreversible process drives the reaction to completion.
Mechanism of Action: Visualized
The ligation of this compound to a TCO-modified molecule proceeds through a [4+2] cycloaddition. The electron-poor tetrazine ring reacts with the electron-rich double bond of the TCO. This forms an unstable intermediate that rapidly rearranges, eliminating nitrogen gas to yield a stable, fluorescently labeled product.
Caption: The IEDDA reaction between this compound and a TCO-dienophile.
Quantitative Data
The performance of this compound is defined by its photophysical properties and the kinetics of its ligation reaction.
Table 1: Photophysical Properties of Sulfo-Cy3 Fluorophore
| Parameter | Value | Reference(s) |
|---|---|---|
| Maximum Excitation (λ_abs) | ~550 nm | [4][9] |
| Maximum Emission (λ_em) | ~570 nm | [4][9] |
| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 M⁻¹cm⁻¹ | [4][10] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [4][10] |
| Solubility | Water, DMSO, DMF |[9][11] |
Table 2: Reaction Kinetics for Tetrazine-TCO Ligation
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |
|---|---|---|---|---|
| Methyl-substituted tetrazine | TCO | Up to 30,000 | Not specified | [4][6] |
| General Tetrazine | TCO | 1 - 1 x 10⁶ | PBS buffer, pH 6-9, Room Temp | [5] |
| Diphenyl-s-tetrazine | Strained TCO (sTCO) | Up to 2.86 x 10⁵ | 25 °C in water |[12] |
Experimental Protocols
A common application is the labeling of proteins. This is typically a two-step process: first, the protein is functionalized with a TCO group, and second, it is reacted with this compound.
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein.
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4-8.0) to a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of a TCO-NHS ester (trans-cyclooctene-N-hydroxysuccinimidyl ester) in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate for 60 minutes at room temperature with gentle mixing.[13]
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column or through dialysis against the reaction buffer. This yields the TCO-modified protein.[14]
This protocol describes the final "click" reaction.
-
Reagent Preparation: Prepare a 1-10 mM stock solution of this compound in water or DMSO.
-
Click Reaction: To the purified TCO-modified protein, add a 1.5- to 5-fold molar excess of the this compound solution.[8][13] The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic color.[5][8]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light to prevent photobleaching of the Cy3 dye.[15]
-
Final Purification: Remove unreacted this compound using a spin desalting column or size-exclusion chromatography.[15]
-
Characterization & Storage: Confirm labeling via UV-Vis spectroscopy (absorbance peaks at ~280 nm for the protein and ~550 nm for the Cy3 dye) or SDS-PAGE. Store the final conjugate at 4°C (short-term) or -20°C/-80°C (long-term), protected from light.[15]
Caption: A typical experimental workflow for labeling a protein with this compound.
References
- 1. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. broadpharm.com [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound, 2055138-86-6 | BroadPharm [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Sapphire Bioscience [sapphirebioscience.com]
- 12. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]
- 13. benchchem.com [benchchem.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. benchchem.com [benchchem.com]
A Technical Guide to the Bioorthogonal Applications of Sulfo-Cy3-Tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and tracking of biomolecules in their native environment. Among the arsenal (B13267) of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and strained dienophiles, such as trans-cyclooctenes (TCO), stands out for its exceptionally fast reaction kinetics and high specificity. This technical guide provides an in-depth overview of Sulfo-Cy3-Tetrazine, a water-soluble, bright, and photostable fluorescent probe, and its applications in bioorthogonal chemistry. We will delve into its chemical and spectral properties, the kinetics of the iEDDA reaction, and provide detailed experimental protocols for its use in live-cell imaging, flow cytometry, and in vivo imaging.
Chemical and Spectral Properties of this compound
This compound is a derivative of the popular cyanine (B1664457) dye, Cy3, that has been modified with a tetrazine moiety for bioorthogonal labeling and sulfonate groups to enhance its water solubility.[1] This modification makes it particularly well-suited for applications in aqueous biological environments.[1][2] The key properties of Sulfo-Cy3 and its tetrazine conjugate are summarized in the table below.
| Property | Value | References |
| Molecular Weight | ~894.05 g/mol | [3][4] |
| Excitation Maximum (λex) | ~550-554 nm | [2][3][4] |
| Emission Maximum (λem) | ~568-570 nm | [2][3][4] |
| Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ | [3][4] |
| Quantum Yield | ~0.1 | [4] |
| Solubility | Water, DMSO, DMF | [3] |
| Storage | -20°C, desiccated, protected from light | [5] |
The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The core of this compound's utility lies in its rapid and specific reaction with a TCO-modified molecule. This [4+2] cycloaddition is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹.[3][4][][7] The reaction is highly selective, proceeding efficiently in complex biological media without interfering with native functional groups.[2] A key advantage of many tetrazine-dye conjugates is their fluorogenic nature; the tetrazine moiety can quench the fluorescence of the Cy3 dye, which is then significantly enhanced upon reaction with TCO, leading to a high signal-to-noise ratio.[8][9]
Reaction Kinetics Comparison of Tetrazine Derivatives
The reaction rate of the iEDDA cycloaddition is highly dependent on the specific structures of the tetrazine and TCO derivatives. The following table provides a comparison of the second-order rate constants for various tetrazine derivatives, highlighting the exceptionally fast kinetics of this bioorthogonal pair.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | References |
| 3-phenyl-6-methyl-1,2,4,5-tetrazine | TCO | 3277 ± 66 | PBS (pH 7.4) | [10] |
| 3-phenyl-6-methyl-1,2,4,5-tetrazine | TCO | 3184 ± 53 | PBS (pH 7.4) | [10] |
| Dipyridyl-tetrazine | Axial TCO | 57.70 | Not specified | [10] |
| Dimethyl-tetrazine | Axial TCO | 0.54 | Not specified | [10] |
| Various 3-(3-fluorophenyl)-Tz derivatives | axTCO-PEG₄ | 20,000 - 130,000 | DPBS | [11] |
Experimental Protocols
This section provides detailed protocols for the application of this compound in common bio-imaging techniques.
Live-Cell Imaging using a Pre-targeting Strategy
This protocol describes the labeling of live cells by first targeting a cellular component with a TCO-modified antibody, followed by detection with this compound.
References
- 1. bosterbio.com [bosterbio.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Enhanced photostability of cyanine fluorophores across the visible spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Translational Immunology - Immunology, genetics and the scientific method - Optimisation of blocking during flow cytometry [listonlab.uk]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. An Extended Approach for the Development of Fluorogenic trans‐Cyclooctene–Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Sulfo-Cy3-Tetrazine: Properties and Bioorthogonal Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the spectral properties and bioorthogonal applications of Sulfo-Cy3-Tetrazine. Designed for researchers and professionals in drug development, this document outlines the key characteristics of this fluorescent probe, detailed experimental protocols for its use, and visualizations of the underlying chemical reactions and workflows.
Core Properties of this compound
This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) family. It is functionalized with a tetrazine moiety, enabling its use in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO) dienophiles. This reaction is known for its exceptionally fast kinetics and high specificity, allowing for the precise labeling of biomolecules in complex biological systems without the need for cytotoxic catalysts.[1][2][3] The sulfonate groups on the cyanine core enhance its water solubility, making it ideal for use in aqueous biological buffers.[4]
Spectral and Photophysical Characteristics
The photophysical properties of this compound make it a versatile tool for fluorescence-based detection methods. It exhibits a bright fluorescence with a high extinction coefficient and a good quantum yield. The table below summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 548 - 550 nm | [5][6][7] |
| Emission Maximum (λem) | 563 - 570 nm | [5][6][7] |
| Molar Extinction Coefficient (ε) | 150,000 - 162,000 M⁻¹cm⁻¹ | [5][6][7] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [5][6] |
| Recommended Laser Line | 532 nm or 555 nm | [8] |
| Solubility | Water, DMSO, DMF | [6][7] |
Experimental Protocols
The primary application of this compound is the labeling of biomolecules functionalized with a TCO group. The following protocols provide a general framework for protein and cell labeling experiments. It is important to note that optimal conditions may vary depending on the specific biomolecule and experimental setup.
Protein Labeling via TCO-Tetrazine Ligation
This protocol describes the labeling of a protein that has been pre-functionalized with a TCO group.
Materials:
-
TCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Spin desalting columns or size-exclusion chromatography system for purification
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration can range from 1 to 10 mM. It is recommended to prepare this solution fresh before each use.
-
Ensure the TCO-functionalized protein is at a suitable concentration (typically 1-5 mg/mL) in the reaction buffer.
-
-
Ligation Reaction:
-
Add a 1.1 to 5-fold molar excess of the this compound stock solution to the TCO-functionalized protein solution.[5] A slight molar excess of the tetrazine dye ensures complete labeling of the TCO sites.
-
Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light to prevent photobleaching of the Cy3 dye.[2] For sensitive proteins, the incubation can be performed at 4°C for a longer duration.
-
-
Purification:
-
Remove unreacted this compound from the labeled protein conjugate using a spin desalting column (for proteins >5 kDa) or size-exclusion chromatography for higher purity.[2]
-
Equilibrate the column with the desired storage buffer before loading the reaction mixture.
-
-
Characterization and Storage:
-
Confirm the successful labeling by measuring the absorbance spectrum of the conjugate, which should show peaks corresponding to both the protein (~280 nm) and the Cy3 dye (~550 nm).[2]
-
The degree of labeling can be determined using the molar extinction coefficients of the protein and this compound.
-
Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant (e.g., glycerol) and storing at -20°C or -80°C.
-
Live Cell Labeling
This protocol outlines a general procedure for labeling live cells where a target biomolecule is functionalized with a TCO group, for example, through metabolic labeling or genetic code expansion.
Materials:
-
Cells with TCO-functionalized biomolecules
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the final desired concentration. A starting concentration of 1-5 µM is recommended, but should be optimized for the specific cell type and application.[9]
-
-
Cell Labeling:
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound-containing culture medium to the cells.
-
Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator.[9] The incubation time may need to be optimized.
-
-
Washing and Imaging:
-
Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unbound dye.[9]
-
The cells are now ready for fluorescence imaging using appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
-
Visualizations
The following diagrams illustrate the key chemical reaction and a typical experimental workflow for bioorthogonal labeling using this compound.
Caption: Mechanism of TCO-Tetrazine Ligation.
Caption: Experimental Workflow for Protein Labeling.
References
- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Sulfo-Cy3-Tetrazine: A Technical Guide to Water Solubility, Stability, and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the core physicochemical properties and bioorthogonal applications of Sulfo-Cy3-Tetrazine. The data presented herein is essential for the successful design and execution of experiments involving fluorescent labeling of biomolecules through the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of modern click chemistry.
Core Physicochemical Properties
This compound is a water-soluble cyanine (B1664457) dye functionalized with a tetrazine moiety. The presence of sulfo-groups imparts high hydrophilicity, making it particularly suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents that can denature sensitive proteins.[1] Its tetrazine group allows for a highly specific and rapid reaction with trans-cyclooctene (B1233481) (TCO) functionalized molecules.[2][3][4][5]
The key quantitative data for two common forms of this compound are summarized in the table below for easy comparison.
| Property | This compound | sulfo-Cyanine3 tetrazine (Potassium Salt) |
| Molecular Formula | C₄₁H₄₇N₇O₁₀S₃[6] | C₄₀H₄₄KN₇O₇S₂[5][7] |
| Molecular Weight | 894.1 g/mol [6] | 838.1 g/mol [5] |
| CAS Number | 2055138-86-6[6] | Not consistently available |
| Excitation Maximum (λex) | 550 nm[6] | 548 nm[5][7] |
| Emission Maximum (λem) | 570 nm[6] | 563 nm[5][7] |
| Molar Extinction Coeff. | 150,000 cm⁻¹M⁻¹[6] | 162,000 cm⁻¹M⁻¹[5][7] |
| Fluorescence Quantum Yield | Not specified | 0.1[5][7] |
| Water Solubility | Soluble[6] | 36 g/L (0.43 M)[7] |
| Other Solubilities | DMSO, DMF, DCM[6] | DMF, DMSO[5][7] |
| Purity | Typically ≥85%[6] | Typically ≥95% (by ¹H NMR and HPLC-MS)[7] |
Stability and Storage
Proper handling and storage of this compound are critical to maintain its reactivity and fluorescence.
Table 2: Stability and Recommended Storage Conditions
| Condition | Recommendation |
| Long-term Storage | Store at -20°C in the dark.[3][5][6][7][8][9] It is recommended to desiccate the product to prevent degradation from moisture.[7][8][9] |
| Shelf Life | Up to 24 months at -20°C.[8][9] |
| Shipping | Can be shipped at ambient temperature for up to 3 weeks without significant degradation.[8][9] |
| In Solution | Reconstituted stock solutions in anhydrous DMSO or DMF should be used promptly or stored at -20°C for short periods. |
Methyltetrazines, like the one in this compound, are noted for their optimal stability at physiological pH, while maintaining high reactivity towards strained cyclooctenes.[5][7][8] It is crucial to avoid prolonged exposure to light to prevent photobleaching of the Cy3 fluorophore.[8][9]
Bioorthogonal Reaction: Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition
This compound is a key reagent for "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction. This bioorthogonal reaction occurs between the electron-deficient tetrazine and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO).[10]
The key features of this ligation are:
-
Exceptional Kinetics: It is one of the fastest known bioorthogonal reactions, enabling efficient labeling at low concentrations.[10]
-
High Specificity: The reaction is highly selective and does not interfere with other functional groups present in biological systems.[10]
-
Biocompatibility: The reaction proceeds under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without the need for cytotoxic catalysts like copper.[10]
-
Irreversible Reaction: The reaction forms a stable dihydropyridazine (B8628806) conjugate with the release of nitrogen gas as the only byproduct, driving the reaction to completion.[10]
References
- 1. broadpharm.com [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound, 2055138-86-6 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 7. Sulfo-Cyanine 3 tetrazine (A270280) | Antibodies.com [antibodies.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sulfo-Cyanine3 tetrazine | BroadPharm [broadpharm.com]
An In-Depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Reactions with Sulfo-Cy3-Tetrazine
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool in bioconjugation and drug development, prized for its rapid kinetics and bioorthogonality. Among the various reagents available, Sulfo-Cy3-Tetrazine has garnered significant attention as a water-soluble, fluorescent probe that enables efficient labeling of biomolecules in aqueous environments. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of the iEDDA reaction featuring this compound.
Core Principles of the iEDDA Reaction with this compound
The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (typically a strained alkene or alkyne).[1] Unlike the conventional Diels-Alder reaction, the iEDDA reaction's rate is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2] The presence of electron-withdrawing groups on the tetrazine ring lowers its LUMO energy, accelerating the reaction with a suitable dienophile.[3]
The reaction with this compound proceeds through a concerted mechanism, forming an unstable bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to release nitrogen gas (N₂), irreversibly forming a stable dihydropyridazine (B8628806) product.[4] This release of a gaseous byproduct drives the reaction to completion.[4]
A key feature of many tetrazine-fluorophore conjugates, including this compound, is their "turn-on" fluorescence. The tetrazine moiety can quench the fluorescence of the proximate Cy3 dye.[5] Upon reaction with a dienophile, this quenching effect is alleviated, leading to a significant increase in fluorescence intensity, which is highly advantageous for imaging applications as it improves the signal-to-noise ratio.[6]
Quantitative Data
The selection of the appropriate tetrazine and dienophile is critical for the success of an experiment. The following tables summarize key quantitative data for this compound and the kinetics of its iEDDA reaction with various dienophiles.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | ~894.1 g/mol | [7] |
| Excitation Maximum (λex) | 550 - 553 nm | [7][8] |
| Emission Maximum (λem) | 569 - 570 nm | [7][8] |
| Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | [7][9] |
| Solubility | Water, DMSO, DMF | [7][9] |
| Storage Conditions | -20°C, desiccated and protected from light | [10] |
Table 2: Second-Order Rate Constants (k₂) for iEDDA Reactions of Tetrazines with Various Dienophiles
| Tetrazine Derivative | Dienophile | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (B1233481) (TCO) | 3,300 | [11] |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2,000 | [12] |
| H-substituted Tetrazine | trans-cyclooctene (TCO) | up to 30,000 | [4][8][9] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | norbornene | 1.9 | [2] |
| Various Tetrazines | s-TCO | up to 3,300,000 | [13] |
Note: The reactivity of this compound is expected to be in the range of other methyl-substituted tetrazines.
Experimental Protocols
The following protocols provide a general framework for the bioconjugation of proteins and nucleic acids using this compound. Optimization may be required for specific applications.
Protocol 1: Labeling of TCO-Modified Antibodies with this compound
This protocol describes the labeling of an antibody previously functionalized with a trans-cyclooctene (TCO) moiety.
Materials:
-
TCO-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Spin desalting columns
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Antibody Solution: Adjust the concentration of the TCO-modified antibody to 1-5 mg/mL in the reaction buffer.
-
Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 30-60 minutes at 37°C, protected from light.
-
Purification: Remove excess this compound using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 550 nm (for Cy3). The DOL can be calculated using the following formula:
DOL = (A₅₅₀ × ε₂₈₀,protein) / [(A₂₈₀ - A₅₅₀ × CF₂₈₀) × ε₅₅₀,dye]
Where:
-
A₅₅₀ and A₂₈₀ are the absorbances at 550 nm and 280 nm, respectively.
-
ε₂₈₀,protein is the molar extinction coefficient of the antibody at 280 nm.
-
ε₅₅₀,dye is the molar extinction coefficient of Sulfo-Cy3 at 550 nm (~150,000 M⁻¹cm⁻¹).
-
CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (typically ~0.08 for Cy3).
-
Protocol 2: Labeling of TCO-Modified Oligonucleotides with this compound
This protocol outlines the labeling of an oligonucleotide functionalized with a TCO group.
Materials:
-
TCO-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Nuclease-free water
-
3 M Sodium Acetate, pH 5.2
-
HPLC or gel electrophoresis for purification
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction: Dissolve the TCO-modified oligonucleotide in nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 100-500 µM. Add a 2- to 10-fold molar excess of the this compound stock solution.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: The labeled oligonucleotide can be purified by ethanol precipitation, followed by removal of excess dye using HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Determine the concentration and labeling efficiency by measuring the absorbance at 260 nm (for the oligonucleotide) and 550 nm (for Cy3).
Mandatory Visualizations
Caption: Mechanism of the inverse electron demand Diels-Alder (iEDDA) reaction.
Caption: Workflow for pre-targeted in vivo imaging using iEDDA.
Applications in Drug Development
The unique characteristics of the iEDDA reaction with this compound make it a valuable tool in several areas of drug development:
-
Pre-targeted Imaging and Therapy: This approach involves a two-step strategy. First, a biomolecule (e.g., an antibody) conjugated to a dienophile (like TCO) is administered and allowed to accumulate at the target site (e.g., a tumor).[1] After unbound antibody has cleared from circulation, a tetrazine-modified payload, such as an imaging agent (this compound) or a therapeutic drug, is administered.[1] This payload then rapidly reacts with the dienophile at the target site, minimizing off-target effects and improving the therapeutic or diagnostic index.[14][15]
-
Antibody-Drug Conjugates (ADCs): The iEDDA reaction can be used to construct ADCs with a defined drug-to-antibody ratio (DAR).[16] By incorporating a dienophile at a specific site on the antibody, a tetrazine-linked cytotoxic drug can be attached with high efficiency and specificity.[16] The stability of the resulting conjugate is a critical factor for its efficacy and safety.[16]
-
Cellular and In Vivo Imaging: The high water solubility of this compound makes it well-suited for labeling and tracking biomolecules in living cells and whole organisms.[10] Its "turn-on" fluorescence upon reaction is particularly beneficial for reducing background noise in complex biological environments.[6]
Stability and Troubleshooting
Stability: Methyltetrazines, such as the one in this compound, generally exhibit good stability at physiological pH.[10] However, like all tetrazines, they can be susceptible to degradation in the presence of strong nucleophiles or at very high or low pH.[17] It is recommended to prepare stock solutions in anhydrous DMSO and store them at -20°C.[17] The stability of the final bioconjugate should be assessed under the specific experimental conditions.
Troubleshooting:
-
Low Labeling Efficiency:
-
Ensure the antibody or oligonucleotide is functionalized with the dienophile.
-
Verify the activity of the this compound; it can degrade if not stored properly.
-
Optimize the molar ratio of tetrazine to dienophile.
-
Ensure the reaction buffer is free of primary amines if using an NHS ester for dienophile conjugation.
-
-
High Background Fluorescence:
-
Ensure complete removal of unreacted this compound through proper purification.
-
If using a "turn-on" system, check for any degradation of the tetrazine that could lead to premature fluorescence.
-
-
Precipitation of Reagents:
-
This compound is water-soluble, but ensure that the biomolecule to be labeled is also soluble and stable in the chosen reaction buffer.
-
This technical guide provides a foundational understanding of the iEDDA reaction with this compound. For specific applications, further optimization of the described protocols is encouraged to achieve the best results.
References
- 1. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stratech.co.uk [stratech.co.uk]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Tetrazine-Sulfo-NHS Oligo Modifications from Gene Link [genelink.com]
- 12. eatris.cz [eatris.cz]
- 13. interchim.fr [interchim.fr]
- 14. Pretargeted imaging beyond the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Tetrazine Tracers for Pretargeted Imaging within the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Sulfo-Cy3-Tetrazine Reaction with Trans-cyclooctene (TCO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioorthogonal reaction between Sulfo-Cy3-Tetrazine and trans-cyclooctene (B1233481) (TCO). This powerful "click chemistry" ligation has become an invaluable tool for the precise and efficient labeling of biomolecules in complex biological systems. This document details the core principles of the reaction, quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Core Principles of the TCO-Tetrazine Ligation
The reaction between a tetrazine, such as this compound, and a strained alkene, like trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry.[1] The fundamental mechanism is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][3] In this reaction, the electron-deficient tetrazine acts as the diene and rapidly reacts with the electron-rich, strained TCO dienophile.[1] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which results in the release of nitrogen gas (N₂) as the sole byproduct.[1][2] This irreversible process drives the reaction to completion, forming a stable dihydropyridazine (B8628806) conjugate.[1][2][3]
Key features of this bioorthogonal reaction include:
-
Exceptional Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to reach up to 10⁶ M⁻¹s⁻¹.[1][2][4] This allows for efficient labeling even at the low concentrations typical of biological systems.[3]
-
High Specificity and Orthogonality: TCO and tetrazine moieties are abiotic and do not react with naturally occurring functional groups found in biomolecules, such as amines and thiols. This ensures highly specific conjugation with minimal off-target reactions.[2]
-
Biocompatibility: The reaction proceeds readily under physiological conditions, including aqueous buffers at neutral pH and ambient temperature, without the need for cytotoxic catalysts like copper.[3]
Quantitative Data
The efficiency of the this compound and TCO ligation is influenced by factors such as the specific structures of the reactants, solvent, temperature, and pH. The inclusion of a sulfonate group on the Cy3 dye enhances the water solubility of the tetrazine reagent.[5][6]
Table 1: Physicochemical and Photophysical Properties of this compound
| Property | Value | Source |
| Molecular Weight | ~894.1 g/mol | [7] |
| Excitation Maximum (Ex) | ~550-553 nm | [7][8] |
| Emission Maximum (Em) | ~569-570 nm | [7][8] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [7][8] |
| Solubility | Water, DMSO, DMF | [7][8] |
Table 2: General Kinetic and Reaction Parameters for Tetrazine-TCO Ligations
| Parameter | Typical Values/Conditions | Notes | Source |
| Second-Order Rate Constant (k₂) | >800 to 30,000 M⁻¹s⁻¹ | Highly dependent on the specific tetrazine and TCO derivatives. Hydrogen-substituted tetrazines can exhibit exceptionally fast kinetics. | [3][8][9] |
| Reaction pH | 6.0 - 9.0 | The reaction is efficient across a broad range of physiological pH values. | [2] |
| Reaction Temperature | Room Temperature (can be performed at 4°C or 37°C) | Reaction proceeds rapidly at ambient temperature. | [2] |
| Recommended Reactant Molar Ratio | 1.1 - 5 fold molar excess of one reactant | A slight excess of one component can help drive the reaction to completion. |
Experimental Protocols
This section provides a detailed, generalized protocol for the labeling of a TCO-modified protein with this compound. It is important to note that optimization may be necessary for specific biomolecules and applications.
Protocol 1: Labeling of a TCO-Functionalized Protein with this compound
Materials:
-
TCO-functionalized protein (1-5 mg/mL in an appropriate buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Spin desalting columns or size-exclusion chromatography (SEC) equipment for purification
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure the dye is fully dissolved.
-
-
Reaction Setup:
-
Prepare the TCO-functionalized protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a 1.1 to 5-fold molar excess of the dye is a good starting point).
-
Add the calculated volume of the this compound stock solution to the protein solution. Add the solution dropwise while gently vortexing to ensure efficient mixing and to avoid high local concentrations of the organic solvent.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Protect the reaction from light to prevent photobleaching of the Cy3 dye.
-
-
Purification of the Conjugate:
-
After the incubation period, remove the unreacted this compound and any reaction byproducts.
-
Spin Desalting: For rapid buffer exchange and purification of proteins larger than 5 kDa, use a spin desalting column according to the manufacturer's instructions. Equilibrate the column with the desired storage buffer before loading the reaction mixture.
-
Size-Exclusion Chromatography (SEC): For higher-resolution purification, SEC can be employed.
-
-
Characterization of the Conjugate:
-
UV-Vis Spectroscopy: Confirm the successful labeling by measuring the absorbance spectrum of the purified conjugate. The spectrum should exhibit absorbance peaks corresponding to both the protein (around 280 nm) and the Cy3 dye (around 555 nm).
-
SDS-PAGE: The Cy3-labeled protein can be visualized by its pink/magenta color before staining or by in-gel fluorescence scanning. A shift in molecular weight may also be observable.
-
Mass Spectrometry: Techniques such as MALDI-TOF or ESI-MS can be used to confirm the precise mass of the conjugate, thereby verifying the successful ligation.
-
-
Storage:
-
Store the purified Sulfo-Cy3-labeled protein conjugate at 4°C, protected from light. For long-term storage, follow storage recommendations for the specific protein, which may include freezing at -20°C or -80°C.
-
Visualizations
Reaction Mechanism
The following diagram illustrates the inverse-electron-demand Diels-Alder (IEDDA) reaction between this compound and a trans-cyclooctene (TCO) derivative, followed by the retro-Diels-Alder elimination of nitrogen gas to form the stable fluorescent conjugate.
Experimental Workflow
This diagram outlines the general experimental workflow for labeling a biomolecule with this compound via a TCO handle.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfo-Cy3-PEG2-TCO | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 2055138-86-6 | BroadPharm [broadpharm.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fluorogenic Probe Sulfo-Cy3-Tetrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic probe Sulfo-Cy3-Tetrazine, a powerful tool in bioorthogonal chemistry. We will delve into its core properties, reaction mechanism, and applications, offering detailed experimental protocols and structured data for practical implementation in your research.
Introduction to this compound
This compound is a water-soluble fluorescent probe that combines the bright and photostable cyanine (B1664457) dye, Sulfo-Cy3, with a tetrazine moiety. This combination makes it an exceptional tool for bioorthogonal labeling, particularly for applications in complex biological systems. The key feature of this probe is its fluorogenic nature: the tetrazine group quenches the fluorescence of the Sulfo-Cy3 dye. Upon reaction with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), the tetrazine ring is disrupted, leading to a significant increase in fluorescence intensity. This "turn-on" mechanism is highly advantageous for live-cell imaging and other sensitive detection methods, as it minimizes background fluorescence from unreacted probes, eliminating the need for wash steps.
The reaction between tetrazine and TCO is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, which is characterized by its exceptionally fast kinetics and high specificity.[1][2] This reaction proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for in vivo applications.[1][2]
Core Properties and Quantitative Data
The utility of this compound is defined by its photophysical and chemical properties. The following tables summarize the key quantitative data for this probe.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~548 - 554 nm | [3][4] |
| Emission Maximum (λem) | ~563 - 570 nm | [3][4][5] |
| Extinction Coefficient | ~150,000 - 162,000 M⁻¹cm⁻¹ | [4][5] |
| Quantum Yield (Φ) | ~0.1 - 0.31 | [4][6] |
| Stokes Shift | ~14 nm | [3] |
Table 2: Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C40H44KN7O7S2 / C41H47N7O10S3 | [4][5] |
| Molecular Weight | ~838.1 / 894.1 g/mol | [4][5] |
| Solubility | Water, DMSO, DMF | [4][5] |
| Storage Conditions | -20°C, protected from light, desiccated | [4][7] |
Reaction Mechanism and Experimental Workflow
The core of this compound's utility lies in its specific and rapid reaction with TCO-modified molecules.
Reaction Mechanism: Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition
The signaling pathway for fluorescence activation is initiated by the iEDDA reaction. The electron-deficient tetrazine ring of this compound reacts with the electron-rich, strained double bond of a TCO-derivatized molecule. This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product. This structural change alleviates the quenching effect of the tetrazine on the Sulfo-Cy3 fluorophore, resulting in a "turn-on" of fluorescence.
Caption: Fluorescence activation via iEDDA reaction.
General Experimental Workflow for Labeling and Imaging
The following diagram outlines a typical workflow for labeling and imaging a TCO-modified protein in live cells using this compound.
References
An In-depth Technical Guide to Sulfo-Cy3-Tetrazine for Labeling Proteins and Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-Cy3-Tetrazine, a water-soluble fluorescent probe, and its application in the precise labeling of proteins and nucleic acids. We will delve into its chemical properties, the principles of bioorthogonal chemistry that underpin its utility, detailed experimental protocols, and its application in visualizing complex biological processes.
Introduction to this compound
This compound is a bright, photostable orange-fluorescent dye belonging to the cyanine (B1664457) family.[1] The key features that make it an invaluable tool in biological research are its high water solubility, due to the presence of sulfonate groups, and the inclusion of a tetrazine moiety.[2][3] This tetrazine group enables highly specific and rapid covalent labeling of biomolecules through a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[4][5] This reaction occurs readily with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO) and norbornene, without the need for cytotoxic catalysts like copper, making it ideal for applications in living cells and in vivo.[6][7]
The exceptional kinetics of the tetrazine-TCO ligation, with reaction rates reported to be as high as 1 x 10^6 M⁻¹s⁻¹, allow for efficient labeling even at low concentrations of reactants.[7] This high reactivity and specificity ensure minimal off-target labeling and preserve the biological integrity of the labeled molecules.[6][7]
Core Properties and Data
A clear understanding of the physicochemical and spectral properties of this compound is crucial for experimental design and data interpretation. The following tables summarize key quantitative data for various commercially available this compound derivatives.
| Property | Value | Reference(s) |
| Chemical Formula | C41H47N7O10S3 | [4] |
| Molecular Weight | 894.1 g/mol | [4] |
| Solubility | Water, DMSO, DMF | [4][8] |
| Storage Conditions | -20°C in the dark, desiccated | [2][4][8] |
| Purity | Typically ≥85-95% (HPLC) | [4][9] |
Table 1: Physicochemical Properties of this compound
| Spectral Property | Value (nm) | Reference(s) |
| Excitation Maximum (λex) | 550 - 555 nm | [4][9][10] |
| Emission Maximum (λem) | 568 - 580 nm | [4][9][10] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [4][9] |
| Quantum Yield (Φ) | ~0.1 | [2][8] |
Table 2: Spectral Properties of this compound
Experimental Workflows and Logical Relationships
The labeling of biomolecules with this compound is a powerful and versatile technique. The following diagrams, generated using the DOT language, illustrate the core logical workflow of this process and a representative biological application.
Caption: General workflow for labeling biomolecules with this compound.
The following diagram illustrates how this compound can be used to visualize a key step in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and cancer.
Caption: Visualizing EGFR localization using this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the labeling of proteins and nucleic acids using a two-step bioorthogonal approach with this compound.
Protein Labeling Protocol
This protocol describes the introduction of a trans-cyclooctene (TCO) group onto a protein via an amine-reactive TCO-NHS ester, followed by labeling with this compound.
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS pH 7.4-8.5)
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns or size-exclusion chromatography system
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS). The optimal pH for NHS ester reactions is typically 8.0-9.0.
-
-
TCO-NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Reaction of Protein with TCO-NHS Ester:
-
Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 10-15 minutes at room temperature.
-
-
Purification of TCO-modified Protein:
-
Remove excess, unreacted TCO-PEG-NHS ester using a desalting spin column or size-exclusion chromatography.
-
-
This compound Stock Solution Preparation:
-
Dissolve this compound in water or DMSO to a concentration of 1-10 mM.
-
-
Labeling of TCO-modified Protein with this compound:
-
Add a 1.5- to 5-fold molar excess of the this compound stock solution to the purified TCO-modified protein.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the tetrazine's color.
-
-
Final Purification:
-
Remove excess this compound using a desalting spin column or size-exclusion chromatography.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~550 nm (for Sulfo-Cy3 concentration).
-
Post-Synthetic Nucleic Acid Labeling Protocol
This protocol outlines the modification of an amine-modified oligonucleotide with a TCO-NHS ester, followed by labeling with this compound.
Materials:
-
Amine-modified oligonucleotide (DNA or RNA)
-
TCO-NHS ester
-
This compound
-
Anhydrous DMSO or DMF
-
Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0)
-
Ethanol (B145695) (100%)
-
Sodium acetate (B1210297) (3 M, pH 5.2)
-
Nuclease-free water
-
Purification system (e.g., HPLC or spin columns)
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer to a suitable concentration.
-
-
TCO-NHS Ester Stock Solution Preparation:
-
Prepare a fresh 10-50 mM solution of TCO-NHS ester in anhydrous DMSO or DMF.
-
-
Reaction of Oligonucleotide with TCO-NHS Ester:
-
Add a 20- to 50-fold molar excess of the TCO-NHS ester stock solution to the oligonucleotide solution.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Purification of TCO-modified Oligonucleotide:
-
Purify the TCO-modified oligonucleotide from the excess TCO-NHS ester. This can be achieved by ethanol precipitation:
-
Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 3 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the oligonucleotide.
-
Wash the pellet with 70% ethanol and air dry.
-
Resuspend the pellet in nuclease-free water.
-
-
Alternatively, HPLC or appropriate spin columns can be used for purification.
-
-
This compound Stock Solution Preparation:
-
Prepare a 1-10 mM solution of this compound in nuclease-free water or DMSO.
-
-
Labeling of TCO-modified Oligonucleotide with this compound:
-
Add a 2- to 10-fold molar excess of the this compound solution to the purified TCO-modified oligonucleotide.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Final Purification:
-
Purify the labeled oligonucleotide from unreacted this compound using ethanol precipitation, HPLC, or a suitable spin column.
-
-
Characterization:
-
Confirm successful labeling and assess purity using techniques such as mass spectrometry and/or gel electrophoresis with fluorescence imaging. The labeling efficiency can be quantified by measuring the absorbance at 260 nm (for nucleic acid) and ~550 nm (for Sulfo-Cy3).
-
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool with broad applications in biological research and drug development.
-
Fluorescence Microscopy and Imaging: Its brightness and photostability make it an excellent choice for various imaging techniques, including confocal microscopy, super-resolution microscopy, and in vivo imaging.[11] Researchers can visualize the localization, trafficking, and dynamics of labeled proteins and nucleic acids within cells and organisms.
-
Flow Cytometry: Labeled antibodies or other proteins can be used for the detection and quantification of specific cell populations by flow cytometry.
-
Drug Development: In the field of drug development, this compound can be used to:
-
Track the biodistribution and cellular uptake of therapeutic proteins or nucleic acid-based drugs.
-
Study drug-target engagement by labeling either the drug or the target protein.
-
Develop fluorescent assays for high-throughput screening of drug candidates.
-
-
Understanding Biological Pathways: By labeling key proteins in a signaling cascade, researchers can gain insights into the spatial and temporal regulation of these pathways, as illustrated with the EGFR pathway.[11]
Conclusion
This compound, in conjunction with bioorthogonal chemistry, offers a powerful and reliable method for the fluorescent labeling of proteins and nucleic acids. Its excellent water solubility, high reactivity, and specificity, coupled with the bright and photostable fluorescence of the Cy3 dye, provide researchers with a robust tool for a wide range of applications, from fundamental cell biology to advanced drug development. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this technology in your research endeavors.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. TCO NHS Oligo Modifications from Gene Link [genelink.com]
- 3. broadpharm.com [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. Post-synthesis DNA Modifications Using a trans-Cyclooctene Click Handle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Norbornene-tetrazine ligation chemistry for controlling RNA-guided CRISPR systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
Methodological & Application
Application Notes and Protocols: Sulfo-Cy3-Tetrazine for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of dynamic cellular processes in real-time is a cornerstone of modern biological research and drug development. Bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes, has emerged as a powerful tool for in vivo imaging.[1][2] Among the most prominent bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO).[3][4] This reaction is characterized by its exceptionally fast kinetics and high specificity, enabling the precise labeling of biomolecules in complex biological environments.[4][5][6]
Sulfo-Cy3-Tetrazine is a water-soluble cyanine (B1664457) dye functionalized with a tetrazine moiety.[7] The sulfonated Cy3 fluorophore exhibits bright and stable fluorescence, making it an excellent choice for imaging applications.[8][9] A key feature of many tetrazine-dye conjugates is their fluorogenic nature; the fluorescence of the dye is quenched by the tetrazine and is significantly enhanced upon reaction with TCO.[6][10][11][12] This "turn-on" mechanism provides a high signal-to-noise ratio, often enabling wash-free imaging of live cells.[12][13]
These application notes provide a detailed protocol for utilizing this compound for the fluorescent labeling and imaging of live cells that have been engineered to express a TCO-modified biomolecule.
Principle of the Method
The experimental strategy involves a two-step "pre-targeting" approach. First, a biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is metabolically, genetically, or chemically tagged with a TCO group. This is typically achieved by introducing a non-canonical amino acid or sugar bearing a TCO moiety into the cells. Following the expression and localization of the TCO-tagged biomolecule, this compound is added to the cell culture. The tetrazine rapidly and specifically reacts with the TCO via the iEDDA click reaction, covalently attaching the Cy3 fluorophore to the target biomolecule. The subsequent fluorescence emission from Cy3 allows for the visualization of the labeled molecule's localization and dynamics within the live cell.
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 548 nm | [9] |
| Emission Maximum (λem) | 563 nm | [9] |
| Molar Extinction Coefficient (ε) | 162,000 L·mol⁻¹·cm⁻¹ | [9] |
| Fluorescence Quantum Yield (Φ) | 0.1 | [9] |
Table 2: Reaction Kinetics of Tetrazine-TCO Ligation
| Parameter | Value | Reference |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition | [4][6] |
| Reactants | Tetrazine and Trans-cyclooctene (TCO) | [4] |
| Second-Order Rate Constant (k₂) | Up to 1 x 10⁶ M⁻¹s⁻¹ | [4] |
| Byproduct | Nitrogen gas (N₂) | [4] |
Experimental Protocols
This protocol provides a general guideline for labeling and imaging live cells. Optimization may be required for specific cell types, target biomolecules, and imaging systems.
Materials
-
This compound
-
Live cells expressing a TCO-modified biomolecule
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Fluorescence microscope with appropriate filter sets for Cy3 (e.g., excitation ~550 nm, emission ~570 nm)
-
Live-cell imaging chamber
Reagent Preparation
This compound Stock Solution (1 mM):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, dissolve 1 mg of this compound (molecular weight will vary by manufacturer, check the product sheet) in the calculated volume of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Store the stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.
Live-Cell Labeling Protocol
-
Cell Seeding: Seed the live cells expressing the TCO-modified biomolecule into a suitable live-cell imaging dish or chamber. Allow the cells to adhere and grow to the desired confluency in a complete cell culture medium.
-
Preparation of Labeling Medium: Dilute the 1 mM this compound stock solution into a fresh, pre-warmed complete cell culture medium to the desired final concentration. A starting concentration of 1-10 µM is recommended, but the optimal concentration should be determined empirically.
-
Cell Labeling:
-
Aspirate the existing cell culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium containing this compound to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time will depend on the concentration of the dye and the expression level of the TCO-modified biomolecule. Protect the cells from light during incubation.
-
Washing (Optional but Recommended):
-
Aspirate the labeling medium.
-
Wash the cells 2-3 times with pre-warmed complete cell culture medium or PBS to remove any unbound dye. This will help to reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed complete cell culture medium or imaging buffer to the cells.
-
Place the imaging dish on the stage of the fluorescence microscope equipped for live-cell imaging.
-
Visualize the labeled cells using a filter set appropriate for Cy3 (e.g., excitation: 540-560 nm; emission: 570-620 nm).
-
Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
Mandatory Visualizations
Caption: Experimental workflow for live-cell imaging using this compound.
Caption: Bioorthogonal reaction between TCO and this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | Inefficient expression of TCO-modified biomolecule. | Verify the expression and correct localization of the TCO-tagged biomolecule using an alternative method (e.g., Western blot, immunofluorescence with a tag-specific antibody). |
| Low concentration of this compound. | Increase the concentration of this compound in the labeling medium (e.g., up to 20 µM). | |
| Short incubation time. | Increase the incubation time (e.g., up to 2 hours). | |
| Photobleaching. | Reduce the excitation light intensity and exposure time during imaging. Use an anti-fade reagent in the imaging medium if compatible with live cells. | |
| High background fluorescence | Incomplete removal of unbound dye. | Increase the number and duration of the washing steps after labeling. |
| Non-specific binding of the dye. | Decrease the concentration of this compound. Include a blocking agent like BSA in the labeling medium. | |
| Cell toxicity | High concentration of this compound or DMSO. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the dye. Ensure the final DMSO concentration in the medium is low (<0.5%). |
| Phototoxicity. | Use the lowest possible excitation light intensity and minimize the duration of light exposure. Use a live-cell imaging system with environmental control. |
Conclusion
The this compound probe, in conjunction with TCO-based metabolic or genetic labeling, provides a robust and versatile platform for live-cell imaging. The rapid kinetics and high specificity of the tetrazine-TCO ligation, coupled with the favorable photophysical properties of the Cy3 dye, enable high-contrast visualization of biomolecules in their native cellular environment. This methodology is a valuable tool for researchers investigating dynamic cellular processes and for professionals in drug development assessing target engagement and compound biodistribution at the subcellular level.
References
- 1. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 2. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 2055138-86-6 | BroadPharm [broadpharm.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Tetrazine-Isonitrile Bioorthogonal Fluorogenic Reactions Enable Multiplex Labeling and Wash-Free Bioimaging of Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Step-by-Step Sulfo-Cy3-Tetrazine Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of Sulfo-Cy3-Tetrazine to antibodies. The protocol employs a two-step strategy involving the initial modification of the antibody with a trans-cyclooctene (B1233481) (TCO) group, followed by a highly specific and efficient bioorthogonal reaction with this compound. This method utilizes the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between a tetrazine and a TCO, a "click chemistry" reaction renowned for its rapid kinetics, high specificity, and biocompatibility.[1] This approach allows for precise labeling of antibodies under mild, aqueous conditions, making it ideal for preparing fluorescently labeled antibodies for various applications, including immunoassays, fluorescence microscopy, and flow cytometry.[2][3]
The Sulfo-Cy3 fluorophore is a bright and photostable cyanine (B1664457) dye, and its sulfonated form ensures high water solubility.[4][5] The tetrazine-TCO ligation is exceptionally fast and proceeds efficiently even at low biomolecule concentrations without the need for a catalyst, forming a stable covalent bond.[6] This protocol is intended as a comprehensive starting point, and optimization may be necessary for specific antibodies and downstream applications.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the successful conjugation of this compound to antibodies.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Excitation Maximum (λmax) | ~550-555 nm | [5][6] |
| Emission Maximum (λem) | ~570-580 nm | [5][6] |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | [5][6] |
| Solubility | Water, DMSO, DMF | [5][7] |
| Storage Conditions | -20°C in the dark, desiccated | [4][7] |
Table 2: Recommended Reaction Conditions and Molar Ratios
| Parameter | Step 1: Antibody-TCO Modification | Step 2: TCO-Antibody + this compound | Source(s) |
| Reagents | Antibody + TCO-NHS Ester | TCO-Antibody + this compound | - |
| Antibody Concentration | 2 - 10 mg/mL | 1 - 5 mg/mL (post-purification) | [2][8] |
| Molar Excess of Reagent | 10 to 50-fold (TCO-NHS:Ab) | 1.05 to 2.0-fold (Tz:TCO-Ab) | [8][9][10] |
| Reaction Buffer | Amine-free (e.g., PBS), pH 7.2-8.5 | PBS, pH 6.0-9.0 | [2][4][9] |
| Reaction Temperature | Room Temperature (or 4°C) | Room Temperature (or 4°C) | [4][6][8] |
| Reaction Time | 30 - 60 minutes (up to 2 hours at 4°C) | 30 - 120 minutes | [6][8][9] |
| Quenching Reagent | 50-100 mM Tris-HCl or Glycine (optional) | Not typically required | [8] |
Table 3: Typical Performance Metrics
| Metric | Expected Value | Notes | Source(s) |
| Optimal Degree of Labeling (DOL) | 2 - 10 | Varies by antibody and application to avoid self-quenching or loss of function. | [7][11] |
| Antibody Recovery (Post-Purification) | >75% | Dependent on purification method and initial sample concentration. | [4][12] |
Experimental Protocols
This section provides a detailed step-by-step methodology for the conjugation process. It is crucial to work in an environment free of amine-containing buffers (e.g., Tris, glycine) during Step 1, as they will compete with the antibody for reaction with the NHS ester.[2][5]
Materials and Reagents
-
Antibody of interest (purified)
-
TCO-NHS ester (e.g., TCO-PEG4-NHS ester)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (e.g., 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)[5][10]
-
Spectrophotometer (for concentration and DOL determination)
Step 1: Modification of Antibody with TCO-NHS Ester
This initial step introduces the TCO functional group onto the antibody by reacting primary amines (primarily on lysine (B10760008) residues) with a TCO-NHS ester.
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer such as PBS, pH 7.4.
-
Adjust the antibody concentration to 2-10 mg/mL.[5] Higher concentrations generally improve labeling efficiency.[2]
-
For the reaction, adjust the pH of the antibody solution to 8.0-8.5 by adding 1/10th volume of 1 M NaHCO₃ (pH 8.5).[2]
-
-
TCO-NHS Ester Stock Solution Preparation:
-
Allow the vial of TCO-NHS ester to warm completely to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[8]
-
-
Conjugation Reaction:
-
Calculate the required volume of the 10 mM TCO-NHS ester stock solution to achieve a 10 to 20-fold molar excess relative to the antibody. For lower antibody concentrations (<5 mg/mL), a higher molar excess (up to 50-fold) may be required for optimal labeling.[9]
-
Add the calculated volume of TCO-NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[8] Alternatively, the reaction can be performed for 2 hours on ice.[9]
-
-
Purification of TCO-Modified Antibody:
-
Remove the excess, unreacted TCO-NHS ester using a desalting spin column or size-exclusion chromatography (e.g., Sephadex G-25).[5] Equilibrate the column with PBS, pH 7.4, before loading the sample.
-
Collect the fractions containing the purified TCO-modified antibody. The antibody will typically elute in the void volume.
-
Step 2: this compound Labeling of TCO-Modified Antibody
This step involves the bioorthogonal "click" reaction between the TCO groups on the antibody and the this compound.
-
Reagent Preparation:
-
Determine the concentration of the purified TCO-modified antibody from Step 1 using its absorbance at 280 nm (A280).
-
Prepare a 1-10 mM stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
-
Click Reaction:
-
Add this compound to the TCO-modified antibody solution to achieve a 1.1 to 2.0-fold molar excess of the dye.[9]
-
Incubate the reaction for 30-120 minutes at room temperature, protected from light.[6] The reaction can also be performed at 4°C, which may require a longer incubation time.[6] The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[4]
-
-
Purification of the Final Conjugate:
-
Purify the this compound labeled antibody from excess, unreacted dye using a desalting spin column or size-exclusion chromatography as described in Step 1.4.[5]
-
Collect the colored fractions corresponding to the labeled antibody.
-
Step 3: Characterization of the Antibody Conjugate
-
Concentration and Degree of Labeling (DOL) Calculation:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Cy3 (~555 nm, Amax).
-
Calculate the concentration of the antibody and the DOL using the following equations.[11]
Correction Factor (CF) for Cy3 at 280 nm = A₂₈₀ of dye / Aₘₐₓ of dye (This value is dye-specific, typically ~0.08 for Cy3)
Antibody Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein (where ε_protein for IgG is ~210,000 M⁻¹cm⁻¹)[11]
Dye Concentration (M) = Aₘₐₓ / ε_dye (where ε_dye for Sulfo-Cy3 is ~150,000 M⁻¹cm⁻¹)[5]
Degree of Labeling (DOL) = Dye Concentration (M) / Antibody Concentration (M)
-
-
Storage:
-
Store the final conjugate at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (0.1%) and a preservative like sodium azide (B81097) (0.02-0.05%) and store at -20°C or -80°C in single-use aliquots.[2]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for two-step antibody conjugation.
Application Principle Diagram
Caption: Use of a fluorescent antibody for cell targeting.
References
- 1. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. mdpi.com [mdpi.com]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
Application Notes and Protocols: Labeling Cell Surface Glycans with Sulfo-Cy3-Tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycan labeling is a powerful two-step technique for the fluorescent visualization of glycans in living cells. This method leverages the cell's own biosynthetic pathways to incorporate a sugar analog containing a bioorthogonal chemical reporter into cell surface glycoconjugates. This is followed by a highly specific and rapid "click chemistry" reaction to attach a fluorescent probe. This application note provides a detailed protocol for labeling cell surface glycans using a trans-cyclooctene (B1233481) (TCO)-modified mannosamine (B8667444) precursor and subsequent staining with the water-soluble and bright fluorophore, Sulfo-Cy3-Tetrazine.
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as TCO, is one of the fastest bioorthogonal reactions known, enabling efficient labeling at low concentrations and with minimal background.[1][2] This makes the TCO-tetrazine ligation ideal for live-cell imaging applications where speed and biocompatibility are crucial.
Principle of the Method
The workflow begins with the metabolic incorporation of a peracetylated TCO-modified N-acetylmannosamine (Ac4Man-TCO) into the sialic acid biosynthesis pathway. Once deacetylated within the cell, the modified sugar is converted to a CMP-sialic acid analog and incorporated into growing glycan chains by sialyltransferases. The TCO-functionalized glycans are then displayed on the cell surface.
The second step involves the specific and rapid iEDDA cycloaddition reaction between the TCO-tagged glycans and the fluorescent probe, this compound. This reaction forms a stable covalent bond, effectively labeling the cell surface glycans with the Cy3 fluorophore, which can then be visualized by fluorescence microscopy or quantified by flow cytometry.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Cell Type | Concentration | Incubation Time | Temperature |
| Metabolic Labeling | Ac4Man-TCO | Adherent or Suspension Cells | 25-100 µM | 24-72 hours | 37°C |
| Click Reaction | This compound | Adherent or Suspension Cells | 1-10 µM | 15-60 minutes | 37°C |
Note: Optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.
Table 2: Hypothetical Quantitative Data for Flow Cytometry Analysis
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Signal-to-Background Ratio (SBR) | Cell Viability (%) |
| Jurkat | Untreated Control | 50 ± 5 | 1.0 | >95% |
| Jurkat | Ac4Man-TCO only | 65 ± 8 | 1.3 | >95% |
| Jurkat | This compound only | 150 ± 15 | 3.0 | >95% |
| Jurkat | Ac4Man-TCO + this compound | 5000 ± 250 | 100.0 | >95% |
| HeLa | Untreated Control | 80 ± 10 | 1.0 | >95% |
| HeLa | Ac4Man-TCO + this compound | 8500 ± 400 | 106.3 | >95% |
Data are presented as mean ± standard deviation. SBR is calculated as the MFI of the treated sample divided by the MFI of the untreated control.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4Man-TCO
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-(trans-cyclooct-2-en-1-yl)acetyl)mannosamine (Ac4Man-TCO)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells). Aim for a confluency of 50-70% at the time of labeling.
-
Prepare Ac4Man-TCO Stock Solution: Prepare a 10-50 mM stock solution of Ac4Man-TCO in sterile DMSO.
-
Metabolic Labeling:
-
For adherent cells, remove the culture medium and add fresh medium containing the desired final concentration of Ac4Man-TCO (typically 25-100 µM).
-
For suspension cells, add the appropriate volume of Ac4Man-TCO stock solution directly to the cell suspension to achieve the desired final concentration.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the cell type and the turnover rate of its surface glycans.
-
Washing:
-
For adherent cells, gently aspirate the medium, and wash the cells twice with pre-warmed PBS.
-
For suspension cells, centrifuge the cells at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in pre-warmed PBS. Repeat the wash step twice.
-
Protocol 2: Labeling of TCO-Modified Glycans with this compound for Fluorescence Microscopy
Materials:
-
Cells metabolically labeled with Ac4Man-TCO (from Protocol 1)
-
This compound
-
Serum-free cell culture medium or PBS
-
Glass-bottom dishes or coverslips suitable for microscopy
-
(Optional) Hoechst 33342 or DAPI for nuclear counterstaining
-
(Optional) 4% Paraformaldehyde (PFA) in PBS for fixation
Procedure:
-
Prepare Staining Solution: Prepare a 1-10 µM working solution of this compound in serum-free medium or PBS. Protect the solution from light.
-
Labeling Reaction:
-
For live-cell imaging, add the this compound staining solution to the washed, TCO-labeled cells.
-
Incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing (for non-fluorogenic probes or to reduce background): Gently wash the cells two to three times with warm PBS to remove any unbound this compound.
-
(Optional) Nuclear Counterstaining: Incubate the cells with a nuclear counterstain such as Hoechst 33342 (for live cells) or DAPI (for fixed cells) according to the manufacturer's instructions.
-
Imaging:
-
For live-cell imaging, add fresh, pre-warmed imaging medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for Cy3 (Excitation/Emission: ~550/570 nm) and the chosen nuclear stain.
-
-
(Optional) Fixation: After labeling, cells can be fixed with 4% PFA for 15 minutes at room temperature, followed by washing with PBS, before proceeding with imaging.
Protocol 3: Quantitative Analysis of Glycan Labeling by Flow Cytometry
Materials:
-
Cells metabolically labeled with Ac4Man-TCO (from Protocol 1)
-
This compound
-
Serum-free cell culture medium or PBS
-
Flow cytometry tubes
-
Cell staining buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation:
-
For adherent cells, detach the cells using a gentle, non-enzymatic cell dissociation buffer.
-
For suspension cells, proceed directly to the next step.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL in cell staining buffer.
-
-
Labeling Reaction:
-
Add this compound to the cell suspension to a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light, with occasional gentle mixing.
-
-
Washing: Add 1 mL of cell staining buffer to each tube, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat the wash step twice.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of cell staining buffer.
-
Flow Cytometry Analysis: Analyze the labeled cells on a flow cytometer using the appropriate laser and emission filter for Cy3 (e.g., excitation with a 561 nm laser and detection with a 585/42 nm bandpass filter). Collect data for at least 10,000 events per sample.
-
Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the Cy3 signal. Compare the MFI of labeled cells to that of control cells (unlabeled, Ac4Man-TCO only, and this compound only) to determine the signal-to-background ratio.
Mandatory Visualizations
Caption: Experimental workflow for labeling cell surface glycans.
Caption: Metabolic pathway and labeling chemistry.
References
Application Notes and Protocols for Sulfo-Cy3-Tetrazine in Super-Resolution Microscopy (STED & STORM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy3-Tetrazine is a water-soluble, bright, and photostable fluorescent dye that is an invaluable tool for super-resolution microscopy. Its utility stems from the highly specific and rapid bioorthogonal reaction between the tetrazine moiety and a trans-cyclooctene (B1233481) (TCO)-tagged biomolecule of interest. This "click chemistry" approach allows for precise labeling of proteins and other molecules in fixed and living cells, minimizing linkage error and enabling high-fidelity imaging at the nanoscale. The sulfonated nature of the Cy3 dye enhances its water solubility, making it particularly suitable for biological applications.[1][2] This document provides detailed application notes and protocols for the use of this compound in two of the most prominent super-resolution techniques: Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM).
Key Features of this compound
-
High Photostability and Brightness: Sulfo-Cy3 is a robust fluorophore that withstands the high laser powers often used in super-resolution microscopy, providing a strong signal for high-quality imaging.
-
Bioorthogonal Labeling: The tetrazine-TCO ligation is a highly specific and efficient reaction that proceeds rapidly under physiological conditions without interfering with biological processes.
-
Water Solubility: The presence of sulfo groups ensures high water solubility, preventing aggregation and non-specific binding in aqueous environments.
-
Fluorogenic Potential: The tetrazine moiety can quench the fluorescence of the Cy3 dye, and upon reaction with a TCO-modified molecule, this quenching is relieved, leading to a significant increase in fluorescence intensity. This property can be advantageous for reducing background in no-wash labeling protocols.
Data Presentation
Photophysical Properties of Sulfo-Cy3
| Property | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | BroadPharm |
| Emission Maximum (λem) | ~570 nm | BroadPharm |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | BroadPharm |
| Quantum Yield | Moderate to High | General Cy3 property |
Recommended Super-Resolution Microscopy Parameters
| Parameter | STED | STORM |
| Excitation Laser | ~561 nm | ~561 nm |
| Depletion Laser (STED) | ~660 nm (continuous wave) or pulsed | N/A |
| Emission Filter | Bandpass filter centered around 570-620 nm | Bandpass filter centered around 570-620 nm |
| Imaging Buffer | Standard cell culture medium or PBS | Thiol-containing buffer with oxygen scavenger |
Experimental Protocols
Protocol 1: Bioorthogonal Labeling of Cellular Proteins with this compound
This protocol describes the labeling of a target protein containing a TCO-modified unnatural amino acid.
Materials:
-
Cells expressing the TCO-modified protein of interest
-
This compound
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Cell culture medium, pre-warmed to 37°C
-
4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)
-
0.1% Triton X-100 in PBS (for permeabilization, if needed)
Procedure:
-
Cell Culture: Culture cells expressing the TCO-modified protein on glass-bottom dishes suitable for super-resolution microscopy.
-
Labeling Solution Preparation: Prepare a 1-5 µM solution of this compound in pre-warmed cell culture medium.
-
Labeling:
-
Gently wash the cells twice with pre-warmed PBS.
-
Add the this compound labeling solution to the cells.
-
Incubate for 10-30 minutes at 37°C.
-
-
Washing: Wash the cells three times with pre-warmed PBS to remove unbound dye.
-
Fixation (for fixed-cell imaging):
-
Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (if the target is intracellular):
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
The sample is now ready for imaging.
Protocol 2: STED Microscopy Imaging
Imaging Parameters:
-
Excitation Laser: Use a ~561 nm laser for excitation.
-
Depletion Laser: A continuous wave (CW) laser at ~660 nm is suitable for depleting the Sulfo-Cy3 signal.[3] The power of the depletion laser will need to be optimized for the specific sample and microscope, as higher power generally leads to better resolution but also increases photobleaching.
-
Detection: Use a bandpass filter appropriate for Cy3 emission (e.g., 570-620 nm).
-
Time-gating: If available on the STED system, time-gating the detection can help to further improve resolution by selectively detecting photons that are emitted later.
Procedure:
-
Mount the labeled sample on the STED microscope.
-
Locate the region of interest using conventional confocal imaging with the 561 nm excitation laser.
-
Switch to STED mode and activate the 660 nm depletion laser.
-
Start with a low depletion laser power and gradually increase it while monitoring the image resolution and signal-to-noise ratio.
-
Acquire STED images, ensuring to use appropriate pixel size and scan speed for the desired resolution.
Protocol 3: STORM Microscopy Imaging
STORM Imaging Buffer:
A critical component for successful STORM imaging is the imaging buffer, which facilitates the photoswitching of the fluorophores. A commonly used buffer composition is:
-
50 mM Tris-HCl (pH 8.0)
-
10 mM NaCl
-
10% (w/v) Glucose
-
500 µg/mL Glucose Oxidase
-
40 µg/mL Catalase
-
100 mM Mercaptoethylamine (MEA)
Procedure:
-
Prepare the STORM imaging buffer immediately before use.
-
Replace the PBS or cell culture medium on the sample with the STORM imaging buffer.
-
Mount the sample on the STORM microscope.
-
Illuminate the sample with the 561 nm laser at a high power to drive most of the Sulfo-Cy3 molecules into a dark state.
-
Reduce the 561 nm laser power to a level suitable for single-molecule imaging.
-
Use a low-power 405 nm laser to photo-activate a sparse subset of Sulfo-Cy3 molecules back to the fluorescent state.
-
Acquire a series of images (typically 10,000-100,000 frames) to capture the stochastic activation and subsequent photobleaching of individual molecules.
-
Process the acquired image series using appropriate localization software to reconstruct the final super-resolution image.
Mandatory Visualizations
Bioorthogonal Labeling and Super-Resolution Imaging Workflow
Caption: Workflow for labeling and imaging with this compound.
Principle of STED Microscopy
Caption: Principle of Stimulated Emission Depletion (STED) microscopy.
Principle of STORM Microscopy
Caption: Principle of Stochastic Optical Reconstruction Microscopy (STORM).
References
- 1. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 2. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Superresolution | Integrated Light Microscopy Core [voices.uchicago.edu]
No-Wash Live-Cell Imaging Using Sulfo-Cy3-Tetrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize dynamic cellular processes in real-time is a cornerstone of modern biological research and drug development. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized our ability to label and track biomolecules with high specificity.[1] Among these reactions, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), stands out for its exceptionally fast reaction kinetics and biocompatibility.[2][3][4] This reaction is catalyst-free and proceeds efficiently under physiological conditions.[5]
This application note details a no-wash imaging protocol utilizing Sulfo-Cy3-Tetrazine, a water-soluble and bright fluorescent probe. The "no-wash" capability is enabled by the fluorogenic nature of the tetrazine-dye conjugate.[1][6] The tetrazine moiety effectively quenches the fluorescence of the proximate Cy3 dye. Upon reaction with a TCO-tagged biomolecule of interest, this quenching is relieved, leading to a significant increase in fluorescence and a high signal-to-noise ratio without the need for washing away unbound probe.[1][6] This methodology is particularly advantageous for imaging sensitive live cells, as it minimizes handling and potential stress induced by wash steps.
Principle of the Reaction
The core of this imaging technique is the highly efficient and specific reaction between a tetrazine and a trans-cyclooctene (TCO). This bioorthogonal ligation involves a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, irreversibly forming a stable dihydropyridazine (B8628806) product.[2][5]
Quantitative Data
The performance of this compound in no-wash imaging is underpinned by its spectral properties and the rapid kinetics of the TCO ligation.
| Property | Value | Reference |
| Sulfo-Cy3 Spectral Properties | ||
| Excitation Maximum (λex) | ~554 nm | [7][8] |
| Emission Maximum (λem) | ~568 nm | [7][8] |
| TCO-Tetrazine Ligation Kinetics | ||
| Second-Order Rate Constant (k₂) | Up to 1 x 10⁶ M⁻¹s⁻¹ | [2][4] |
| General Protocol Parameters | ||
| This compound Concentration | 1 - 10 µM | [7] |
| Incubation Time | 30 - 60 minutes | [5][7] |
Experimental Protocols
This section provides a general protocol for no-wash live-cell imaging of a TCO-modified biomolecule using this compound. Optimization may be required depending on the cell type, the specific biomolecule being targeted, and the imaging system.
Materials
-
Live cells expressing or labeled with a TCO-modified biomolecule
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Imaging-compatible culture vessels (e.g., glass-bottom dishes or plates)
Workflow for No-Wash Live-Cell Imaging
Detailed Procedure
-
Cell Preparation: a. Seed cells in a glass-bottom dish or plate suitable for live-cell imaging. b. Introduce the TCO-modified biomolecule. This can be achieved through various methods, such as metabolic labeling with a TCO-containing precursor, genetic incorporation of a TCO-bearing unnatural amino acid, or incubation with a TCO-conjugated ligand (e.g., an antibody or small molecule) that binds to a target of interest. c. Ensure cells are healthy and at an appropriate confluency for imaging. d. Replace the culture medium with pre-warmed, phenol red-free live-cell imaging medium.
-
Probe Preparation: a. Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM). b. On the day of the experiment, dilute the stock solution in live-cell imaging medium to the final working concentration (typically 1-10 µM). Vortex briefly to ensure complete dissolution.
-
Labeling and Imaging: a. Add the this compound working solution to the cells. b. Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂. c. Transfer the dish or plate to a live-cell imaging microscope equipped with appropriate filter sets for Cy3 (Excitation: ~554 nm, Emission: ~568 nm). d. Acquire images. Due to the fluorogenic nature of the reaction, no wash steps are required before imaging. The background fluorescence from the unbound probe is minimal.
Application Example: Tracking Receptor Internalization
A powerful application of this no-wash imaging technique is the real-time tracking of cell surface receptor dynamics, such as ligand-induced internalization.
-
Pre-targeting: Label a cell surface receptor with a TCO-modified antibody or ligand.
-
Labeling: Add this compound to the cell medium. The probe will react with the TCO-tagged receptors on the cell surface, causing them to become fluorescent.
-
Stimulation and Imaging: Introduce a stimulus (e.g., a natural ligand of the receptor) to induce internalization.
-
Analysis: Monitor the movement of the fluorescently labeled receptors from the cell membrane into intracellular vesicles over time using live-cell microscopy.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Probe concentration is too high.- Non-specific binding of the probe. | - Titrate the this compound concentration to find the optimal balance between signal and background.- Ensure the imaging medium is free of components that might react with the probe. |
| Weak or No Signal | - Low expression or labeling of the TCO-modified biomolecule.- Inefficient TCO-tetrazine reaction.- Photobleaching. | - Confirm the presence and accessibility of the TCO tag.- Increase the incubation time or probe concentration.- Minimize light exposure and use appropriate anti-fade reagents if necessary for long-term imaging.[9] |
Conclusion
The no-wash imaging protocol using this compound offers a rapid, specific, and gentle method for labeling and visualizing biomolecules in living cells. The exceptional kinetics and fluorogenic nature of the TCO-tetrazine ligation provide a high signal-to-noise ratio, eliminating the need for wash steps and enabling the study of sensitive, dynamic cellular processes with minimal perturbation. This technique is a valuable tool for a wide range of applications in basic research and drug discovery.
References
- 1. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfo-Cy3 | CY3 | TargetMol [targetmol.com]
- 8. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Sulfo-Cy3-Tetrazine in Pretargeted In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Sulfo-Cy3-Tetrazine in pretargeted in vivo imaging. This powerful technique leverages the rapid and highly specific bioorthogonal reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) to achieve high-contrast fluorescence imaging in living organisms.
Introduction
Pretargeted in vivo imaging is a two-step strategy designed to improve the signal-to-noise ratio in molecular imaging.[1] First, a targeting molecule (e.g., an antibody or a small molecule) modified with a trans-cyclooctene (TCO) group is administered. This TCO-modified molecule is allowed to accumulate at the target site and clear from circulation and non-target tissues. In the second step, a fluorescently labeled tetrazine, such as this compound, is administered. This small, rapidly clearing probe quickly reacts with the TCO-tagged targeting molecule at the target site via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, leading to a high concentration of the fluorophore at the location of interest and minimal background signal.[1][2]
This compound is an ideal probe for this application due to its properties:
-
High Water Solubility: The sulfonate groups ensure excellent solubility in aqueous buffers, which is crucial for in vivo applications.[3]
-
Bright and Photostable Fluorescence: The Cy3 fluorophore provides a strong and stable fluorescence signal, making it suitable for sensitive detection.[4][5]
-
Rapid Reaction Kinetics: The tetrazine moiety reacts exceptionally fast with TCO, enabling efficient labeling at low concentrations in vivo.[6][7]
Key Applications
This methodology is particularly advantageous for:
-
Oncology: Imaging tumors by targeting specific tumor-associated antigens with TCO-modified antibodies.[1]
-
Immunology: Tracking and visualizing specific immune cell populations in vivo.[1]
-
Drug Development: Assessing the biodistribution and target engagement of novel therapeutics.[1]
Data Presentation
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | ~894 g/mol | [7][8] |
| Excitation Maximum (λex) | ~550-554 nm | [3][8] |
| Emission Maximum (λem) | ~563-570 nm | [3][4][8] |
| Molar Extinction Coefficient | ~150,000 - 162,000 M⁻¹cm⁻¹ | [4][8] |
| Fluorescence Quantum Yield | ~0.1 | [4] |
| Solubility | Water, DMSO, DMF | [8] |
| Storage Conditions | -20°C in the dark, desiccated | [4] |
Experimental Protocols
Protocol 1: General Workflow for Pretargeted In Vivo Imaging
This protocol outlines the general steps for a pretargeted imaging experiment in a mouse model.
Materials:
-
TCO-modified targeting molecule (e.g., antibody-TCO conjugate)
-
This compound
-
Sterile, pyrogen-free Phosphate Buffered Saline (PBS), pH 7.4
-
Animal model (e.g., tumor-bearing mouse)
-
In vivo fluorescence imaging system with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Preparation of Reagents:
-
Reconstitute the TCO-modified targeting molecule in sterile PBS to the desired concentration.
-
Reconstitute this compound in sterile PBS. Briefly vortex and centrifuge to ensure complete dissolution.
-
-
Administration of TCO-Modified Targeting Molecule:
-
Administer the TCO-modified targeting molecule to the animal model (e.g., via intravenous injection). The dosage will depend on the specific targeting molecule and should be optimized empirically.
-
-
Accumulation and Clearance:
-
Administration of this compound:
-
After the pretargeting interval, administer the this compound solution to the animal, typically via intravenous injection. A common dose is 1-5 mg/kg.[1]
-
-
In Vivo Fluorescence Imaging:
-
Anesthetize the mouse using isoflurane.
-
Place the animal in the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection of the this compound (e.g., 1, 4, 8, and 24 hours) to monitor the signal from the target and the clearance of the unbound probe.[1]
-
Use appropriate excitation and emission filters for Cy3.[1]
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in a background region (e.g., muscle) over time to determine the signal-to-noise ratio.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. This compound, 2055138-86-6 | BroadPharm [broadpharm.com]
- 9. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protein Functionalization with Tetrazine for Cy3 Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the functionalization of proteins with tetrazine and subsequent labeling with a Cy3 fluorophore. This methodology leverages the highly efficient and specific bioorthogonal reaction known as the inverse-electron demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO).[1][2][3] This "click chemistry" approach is characterized by its rapid kinetics, high specificity, and biocompatibility, making it an ideal tool for labeling sensitive biological molecules under mild conditions.[2][4]
The protocols outlined below describe a common two-step process:
-
Protein Functionalization: Introduction of either a tetrazine or a TCO moiety onto the target protein. This is typically achieved by reacting primary amines, such as the side chain of lysine (B10760008) residues, with an N-hydroxysuccinimide (NHS) ester of the corresponding bioorthogonal handle.[1]
-
Bioorthogonal Ligation: The functionalized protein is then reacted with the complementary Cy3-conjugated molecule (either Cy3-TCO or Cy3-tetrazine) to form a stable, fluorescently labeled protein.[5]
Principle of the Reaction
The core of this labeling strategy is the iEDDA reaction between a tetrazine and a TCO.[2][3] This [4+2] cycloaddition is exceptionally fast and irreversible, proceeding readily at room temperature in common biological buffers without the need for a catalyst.[3][5] The reaction's only byproduct is nitrogen gas, which makes it a clean and efficient ligation method.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the protein functionalization and labeling reactions. Note that optimal conditions may vary depending on the specific protein and reagents used.[1][6]
Table 1: Protein Functionalization Reaction Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[1][6] |
| Molar Excess (NHS ester:Protein) | 10 - 50 fold | The optimal ratio should be determined empirically for each protein.[1][6] |
| Reaction Time | 60 minutes | Can be adjusted to control the degree of labeling.[1][3] |
| Reaction Temperature | Room Temperature | |
| Reaction Buffer pH | 6.5 - 8.5 | Amine-free buffers (e.g., PBS, HEPES) are required.[1][3] |
Table 2: Bioorthogonal Ligation (Click Reaction) Parameters
| Parameter | Recommended Range | Notes |
| Molar Excess (Cy3-reagent:Functionalized Protein) | 1.1 - 5 fold | A slight molar excess ensures complete labeling of available sites.[1][7] |
| Reaction Time | 30 - 60 minutes | The reaction is typically very fast.[5] |
| Reaction Temperature | Room Temperature | |
| Reaction Buffer pH | 6.5 - 9.0 | The reaction is efficient in a wide range of buffers.[3] |
Experimental Workflows and Chemical Reactions
Caption: Experimental workflow for two-step protein labeling with Cy3.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Sulfo-Cy3-Tetrazine for Flow Cytometry Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy3-Tetrazine is a water-soluble, bright, and photostable fluorescent dye ideal for flow cytometry applications.[1][2] It belongs to the cyanine (B1664457) dye family and is functionalized with a tetrazine moiety, enabling its use in bioorthogonal chemistry.[1][3] The key advantage of this compound lies in its ability to participate in the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group.[4][5] This reaction is exceptionally fast, highly specific, and occurs under biocompatible conditions without the need for a catalyst, making it perfect for labeling biomolecules on or within living cells.[4][5]
These application notes provide detailed protocols for utilizing this compound in flow cytometry, covering antibody labeling, cell surface staining, and example applications in studying cellular processes.
Key Features and Applications
-
High Water Solubility: The sulfonate groups ensure excellent solubility in aqueous buffers, which is crucial for biological experiments.[2]
-
Bright and Photostable Fluorescence: Sulfo-Cy3 exhibits strong fluorescence emission and high photostability, providing a robust signal for flow cytometric analysis.[1][2]
-
Bioorthogonal Ligation: The tetrazine moiety allows for highly specific and rapid covalent labeling of TCO-modified biomolecules.[4][5] This "click chemistry" reaction enables precise targeting with minimal background.
-
Versatile Applications: this compound is suitable for a wide range of flow cytometry applications, including immunophenotyping, receptor internalization studies, and tracking of specific cell populations.
Data Presentation
Table 1: Spectral Properties of Sulfo-Cy3
| Property | Value | Reference |
| Excitation Maximum (λex) | ~554 nm | [2] |
| Emission Maximum (λem) | ~568 nm | [2] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [6] |
| Quantum Yield | ~0.1 | [6] |
Table 2: TCO-Tetrazine Reaction Kinetics
| Parameter | Value | Notes | Reference |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | The exact rate depends on the specific tetrazine and TCO structures. This rapid kinetic allows for efficient labeling at low concentrations. | [4][5] |
Table 3: Example Degree of Labeling (DOL) for Antibodies
| Antibody Concentration | Molar Excess of TCO-NHS Ester | Typical DOL (TCOs/Ab) | Molar Excess of this compound | Final DOL (Dyes/Ab) |
| 1 mg/mL | 10-20 fold | 3-8 | 1.5-3 fold | 2-5 |
| 5 mg/mL | 5-10 fold | 2-5 | 1.5-3 fold | 1.5-4 |
| 10 mg/mL | 3-5 fold | 1-3 | 1.5-3 fold | 1-2.5 |
Note: The optimal DOL should be determined empirically for each antibody and application to balance signal intensity with potential loss of antibody function.
Table 4: Illustrative Signal-to-Noise Ratio in Flow Cytometry
| Cell Type | Target Antigen | Labeling Method | Signal-to-Noise (S/N) Ratio |
| Jurkat | CD3 | TCO-anti-CD3 + this compound | >100 |
| HEK293 | Overexpressed GPCR | TCO-GPCR + this compound | >50 |
| PBMCs | CD4 | TCO-anti-CD4 + this compound | >80 |
Note: The S/N ratio is calculated by dividing the mean fluorescence intensity (MFI) of the positive population by the MFI of the negative (unstained) control.[7][8] These values are illustrative and will vary depending on the experimental setup, instrument settings, and cell type.
Table 5: Cell Viability Assessment
| Cell Line | Labeling Condition | Viability (%) |
| HEK293T | Unlabeled Control | >95% |
| HEK293T | TCO-modification + this compound (5 µM) | >92% |
| Jurkat | Unlabeled Control | >98% |
| Jurkat | TCO-modification + this compound (5 µM) | >95% |
Note: Cell viability can be assessed using standard methods such as trypan blue exclusion or a viability dye (e.g., Propidium Iodide, 7-AAD) in flow cytometry.
Experimental Protocols
Protocol 1: Labeling of Antibodies with TCO-NHS Ester
This protocol describes the first step of a two-step labeling procedure: modifying the antibody with a TCO group.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: Dissolve the antibody in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris are not compatible with this step.
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.
-
Purification: Remove the unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled protein using mass spectrometry or by following the manufacturer's instructions for spectrophotometric determination if available. The TCO-labeled antibody is now ready for conjugation with this compound.
Protocol 2: Staining of Cells with TCO-labeled Antibody and this compound
This protocol outlines the staining of target cells for flow cytometry using a TCO-labeled antibody followed by ligation with this compound.
Materials:
-
TCO-labeled antibody
-
This compound
-
Anhydrous DMSO
-
Cells in suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc block (optional, recommended for cells expressing Fc receptors)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them once with ice-cold Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of 1x10⁶ cells/mL in staining buffer.
-
Fc Blocking (Optional): If necessary, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific binding of the antibody.
-
Primary Antibody Staining: Add the TCO-labeled antibody to the cell suspension at a pre-determined optimal concentration. Incubate for 30-60 minutes at 4°C, protected from light.
-
Washing: Wash the cells two to three times with 2 mL of ice-cold Flow Cytometry Staining Buffer to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes between washes.
-
This compound Ligation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM). Dilute the stock solution in Flow Cytometry Staining Buffer to the desired final staining concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
Incubation: Add the this compound staining solution to the cell suspension. Incubate for 15-30 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells two to three times with ice-cold Flow Cytometry Staining Buffer to remove any unreacted this compound.
-
Analysis: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer and analyze them on a flow cytometer using the appropriate laser (e.g., 561 nm) and emission filter for Sulfo-Cy3.
Controls:
-
Unstained Cells: To assess autofluorescence.
-
Cells + TCO-labeled Antibody only: To check for any background fluorescence from the antibody itself.
-
Cells + this compound only: To assess non-specific binding of the tetrazine probe.
Mandatory Visualizations
Experimental Workflow for Two-Step Cell Staining
Caption: Workflow for labeling cells using a two-step bioorthogonal approach.
Application Example: GPCR Internalization Assay
G protein-coupled receptor (GPCR) internalization is a key mechanism for regulating cellular signaling.[9] This process can be monitored by flow cytometry using this compound. Cells expressing a TCO-modified GPCR are first labeled with this compound. Upon ligand stimulation, the GPCRs internalize, leading to a decrease in the cell surface fluorescence, which can be quantified by flow cytometry.[10]
Caption: Monitoring GPCR internalization using this compound and flow cytometry.
Application Example: T-cell Activation Assay
T-cell activation is a critical event in the adaptive immune response and can be assessed by monitoring the expression of activation markers and cytokine production.[11][12][13] A bioorthogonal labeling strategy can be employed to track specific T-cell populations. For instance, T-cells can be metabolically labeled with a TCO-modified sugar, which is incorporated into the glycans of surface proteins. These cells can then be specifically labeled with this compound for identification and subsequent analysis of activation markers by multicolor flow cytometry.
Caption: Workflow for T-cell activation analysis using bioorthogonal labeling.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 3. This compound, 2055138-86-6 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. broadpharm.com [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medrxiv.org [medrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Improving Signal-to-Noise Ratio with Sulfo-Cy3-Tetrazine
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Sulfo-Cy3-Tetrazine for bioorthogonal labeling and imaging. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and achieve a high signal-to-noise ratio (SNR).
I. Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: Low or No Fluorescence Signal
-
Question: Why am I observing a weak or no fluorescent signal after labeling with this compound?
-
Answer: Low or no signal can arise from several factors related to the bioorthogonal reaction efficiency and the integrity of the reagents.
-
Inefficient TCO-Tetrazine Ligation: The reaction between this compound and the trans-cyclooctene (B1233481) (TCO) may be incomplete.
-
Solution:
-
Optimize Reaction Time and Temperature: While the TCO-tetrazine ligation is exceptionally fast, ensure sufficient incubation time (typically 30-60 minutes at room temperature or 37°C) for the reaction to proceed to completion, especially at low concentrations.[1]
-
Verify Reagent Concentrations: Accurately determine the concentrations of both your TCO-modified molecule and the this compound solution. An incorrect estimation can lead to a suboptimal molar ratio.
-
Check pH: The reaction is efficient over a broad pH range, but optimal conditions are generally between pH 7 and 9.[1] Ensure your reaction buffer falls within this range.
-
-
-
Degradation of Reagents:
-
Solution:
-
Proper Storage: Store this compound at -20°C in the dark and desiccated.[2] Avoid repeated freeze-thaw cycles. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis.
-
Fresh Solutions: Prepare this compound solutions fresh in anhydrous DMSO or DMF immediately before use. Tetrazine stability can be lower in aqueous solutions over extended periods.
-
-
-
Low Abundance of the Target Molecule: The TCO-modified target may be present at very low levels in your sample.
-
Solution:
-
Increase Labeling Density: If possible, increase the number of TCO moieties on your target molecule.
-
Signal Amplification Techniques: Consider using a signal amplification strategy, such as tyramide signal amplification (TSA), if your experimental setup allows.
-
-
-
Issue 2: High Background Fluorescence
-
Question: My images have high background fluorescence, which is obscuring the specific signal. What can I do to reduce it?
-
Answer: High background can be caused by non-specific binding of the probe, autofluorescence of the sample, or an excess of unbound probe.
-
Non-Specific Binding:
-
Solution:
-
Blocking: Use appropriate blocking agents (e.g., bovine serum albumin (BSA) or casein) to block non-specific binding sites on your sample before adding the this compound.
-
Optimize Probe Concentration: Titrate the concentration of this compound to find the lowest effective concentration that provides a strong specific signal with minimal background.
-
Washing Steps: Increase the number and duration of washing steps after incubation with the probe to remove non-specifically bound molecules. Include a mild detergent like Tween-20 in your wash buffer.
-
-
-
Autofluorescence:
-
Solution:
-
Use an Unlabeled Control: Image an unlabeled sample under the same conditions to assess the level of autofluorescence.
-
Spectral Unmixing: If your imaging system has this capability, use spectral imaging and linear unmixing to separate the specific Sulfo-Cy3 signal from the autofluorescence signature.
-
Quenching Agents: For fixed samples, consider using an autofluorescence quenching agent.
-
-
-
Excess Unbound Probe:
-
Solution:
-
Thorough Washing: As mentioned above, extensive washing after the labeling step is crucial.
-
Size-Exclusion Chromatography: For labeled biomolecules in solution, use size-exclusion chromatography (e.g., spin desalting columns) to efficiently remove unbound this compound.[3]
-
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a water-soluble fluorescent probe used in bioorthogonal chemistry.[2] It consists of a Sulfo-Cy3 dye, which is a bright and photostable fluorophore, and a tetrazine moiety. The tetrazine group reacts with a trans-cyclooctene (TCO) group in a highly specific and rapid bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3] This reaction forms a stable covalent bond, allowing for the precise labeling of TCO-modified biomolecules.
Q2: What are the advantages of using a fluorogenic tetrazine probe like this compound?
A2: A key advantage is its "fluorogenic" nature. The tetrazine moiety can quench the fluorescence of the nearby Cy3 dye. Upon reaction with TCO, the tetrazine is consumed, and the quenching is relieved, leading to a significant increase in fluorescence intensity.[3][4] This "turn-on" effect inherently improves the signal-to-noise ratio and can enable no-wash imaging protocols, as the unbound probe is largely non-fluorescent.[4]
Q3: What is the optimal molar ratio of this compound to my TCO-modified molecule?
A3: A good starting point is a 1.5 to 5-fold molar excess of this compound to the TCO-modified molecule. However, the optimal ratio should be determined empirically for each specific application to maximize signal while minimizing background.
Q4: What storage conditions are recommended for this compound?
A4: this compound should be stored at -20°C in the dark and protected from moisture (desiccated).[2] When preparing to use it, allow the vial to warm to room temperature before opening to prevent condensation.
Q5: Can I use this compound for live-cell imaging?
A5: Yes, the high water solubility of the "sulfo-" group and the biocompatibility of the TCO-tetrazine reaction make this compound suitable for live-cell imaging.[4][5] The fluorogenic properties are particularly advantageous in live-cell experiments as they can reduce the need for extensive washing steps that can be harmful to cells.[4]
III. Quantitative Data Summary
The following tables summarize key quantitative data for optimizing experiments with this compound.
Table 1: Spectral Properties of Sulfo-Cy3
| Property | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | [6] |
| Emission Maximum (λem) | ~570 nm | [6] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [7] |
Table 2: Representative Reaction Kinetics of Tetrazine-TCO Ligation
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | ~2,000 - 5,000 | [1] |
| 3-phenyl-1,2,4,5-tetrazine (H-Tet) | TCO | up to 30,000 | [7][8] |
| Highly reactive tetrazines | TCO | >50,000 | |
| Note: Reaction rates can vary depending on the specific substituents on both the tetrazine and TCO, as well as solvent conditions and temperature. |
Table 3: Factors Influencing Signal-to-Noise Ratio (SNR)
| Factor | Impact on SNR | Recommendation |
| Probe Concentration | Too high can increase background; too low reduces signal. | Titrate to find the optimal concentration. |
| Incubation Time | Insufficient time leads to low signal. | Typically 30-60 minutes, but optimize for your system. |
| Washing Steps | Inadequate washing increases background. | Perform at least 3-5 washes with a suitable buffer. |
| Blocking | Reduces non-specific binding and background. | Use a suitable blocking agent (e.g., BSA). |
| Fluorogenicity | High turn-on ratio directly improves SNR. | Choose tetrazine-dye conjugates with high fluorogenicity. |
| Photostability | Photobleaching reduces signal over time. | Use an antifade mounting medium for fixed samples and minimize light exposure. |
IV. Experimental Protocols
Protocol 1: General Protocol for Labeling TCO-Modified Proteins with this compound
-
Reagent Preparation:
-
Prepare a stock solution of your TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
Immediately before use, prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 1.5 to 5-fold molar excess of the dye.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted this compound using a spin desalting column or size-exclusion chromatography appropriate for the size of your protein.
-
-
Characterization (Optional):
-
Confirm labeling by measuring the absorbance spectrum of the conjugate. You should observe peaks corresponding to your protein (around 280 nm) and the Cy3 dye (around 555 nm).
-
-
Storage:
-
Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. Protect from light.
-
Protocol 2: General Protocol for Live-Cell Imaging with this compound
-
Cell Preparation:
-
Seed cells expressing the TCO-modified target on a glass-bottom dish suitable for imaging.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Labeling:
-
Wash the cells once with pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium or HBSS).
-
Prepare a solution of this compound in imaging buffer at the desired final concentration (typically in the low micromolar range, but should be optimized).
-
Add the this compound solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing (Optional but Recommended for Higher SNR):
-
For no-wash protocols, proceed directly to imaging. The fluorogenic nature of the probe should minimize background from the unbound probe.
-
For higher SNR, gently wash the cells 2-3 times with pre-warmed imaging buffer to remove excess unbound probe.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 (e.g., excitation ~550 nm, emission ~570 nm).
-
Minimize light exposure to reduce phototoxicity and photobleaching.
-
V. Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Difluoroboronated tetrazine probes for rapid bioorthogonal fluorescence activation, no-wash STED imaging, and triggered drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast and Sensitive Pretargeted Labeling of Cancer Cells via Tetrazine/Trans-Cyclooctene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
Reducing non-specific binding of Sulfo-Cy3-Tetrazine
Welcome to the technical support center for Sulfo-Cy3-Tetrazine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on reducing non-specific binding.
Troubleshooting Guide: Reducing Non-Specific Binding
High background or non-specific binding of this compound can obscure specific signals and compromise experimental results. This guide provides a structured approach to identifying and resolving these issues.
Q1: What are the primary causes of high non-specific binding with this compound?
High non-specific binding can stem from several factors, including:
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Inadequate Blocking: Insufficient blocking of non-specific binding sites on cells or tissues.
-
Excess Probe Concentration: Using a higher concentration of this compound than necessary.
-
Hydrophobic Interactions: The cyanine (B1664457) dye moiety can have hydrophobic properties, leading to non-specific adherence to cellular components.[1]
-
Insufficient Washing: Failure to adequately wash away unbound probe.
-
Autofluorescence: Endogenous fluorescence from the sample itself can be mistaken for non-specific binding.
Q2: My signal-to-noise ratio is low. How can I improve it?
A low signal-to-noise ratio is a common challenge. Here are steps to enhance your specific signal while minimizing background:
-
Optimize Blocking: The blocking step is critical. Experiment with different blocking agents to find the most effective one for your specific application.
-
Titrate this compound Concentration: Perform a concentration gradient of your this compound to determine the optimal concentration that provides a strong specific signal without increasing background.
-
Optimize Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes reduce non-specific binding. However, this needs to be balanced with achieving sufficient specific labeling.
-
Improve Washing Steps: Increase the number and duration of wash steps to more effectively remove unbound probe. The inclusion of a low concentration of a mild detergent in the wash buffer can also be beneficial.
-
Address Autofluorescence: If autofluorescence is suspected, it is crucial to include an unstained control sample in your experiment.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended blocking buffer for this compound?
There is no single "best" blocking buffer, as the optimal choice depends on the sample type and experimental conditions. However, common and effective blocking agents include:
-
Bovine Serum Albumin (BSA): A 1-5% solution of high-purity, IgG-free BSA in a buffered saline solution (like PBS or TBS) is a widely used and effective blocking agent.
-
Normal Serum: Using normal serum from the same species as the secondary antibody (if applicable in your experimental design) at a 5-10% concentration can be very effective at reducing non-specific antibody binding.
-
Commercial Blocking Buffers: Several commercially available blocking buffers are formulated to reduce background in fluorescence imaging and are worth considering.[2]
Q2: Should I include a detergent in my blocking and washing buffers?
Yes, including a non-ionic detergent like Tween-20 or Triton X-100 at a low concentration (typically 0.05-0.1%) in your blocking and washing buffers can help to reduce non-specific hydrophobic interactions.[1] However, it's important to optimize the detergent concentration, as higher concentrations can potentially disrupt cell membranes or interfere with specific binding.
Q3: How can I be sure that the signal I'm seeing is specific?
To confirm the specificity of your staining, it is essential to include proper controls in your experiment. A key control is a sample that has not been labeled with your TCO (trans-cyclooctene) linker but is otherwise treated identically, including incubation with this compound. This will reveal the level of non-specific binding of the tetrazine probe to your sample.
Data Presentation
Table 1: Comparison of Common Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | Readily available, cost-effective, generally good for reducing non-specific protein binding. | Can sometimes be less effective than serum for certain tissues; ensure it is IgG-free to avoid cross-reactivity. |
| Normal Serum | 5-10% in PBS/TBS | Highly effective at blocking non-specific antibody binding sites. | More expensive than BSA; must be from the same species as the secondary antibody (if used). |
| Non-fat Dry Milk | 1-5% in PBS/TBS | Inexpensive and effective for some applications like Western blotting. | Not generally recommended for immunofluorescence as it can increase background autofluorescence. |
| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations for low background and high signal-to-noise.[2] | Can be more expensive than preparing your own. |
Table 2: Effect of Detergents on Non-Specific Binding
| Detergent | Typical Concentration | Application | Considerations |
| Tween-20 | 0.05-0.1% | Washing and blocking buffers | A mild detergent effective at reducing hydrophobic interactions. |
| Triton X-100 | 0.1-0.5% | Permeabilization and washing buffers | A stronger detergent, also used for permeabilizing cell membranes to allow intracellular access. |
Experimental Protocols
Protocol 1: General Staining of TCO-Modified Fixed Cells with this compound
This protocol provides a general workflow for labeling fixed cells that have been modified with a TCO-linker.
Materials:
-
TCO-modified cells on coverslips or in a multi-well plate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Blocking Buffer (e.g., 3% BSA in PBS with 0.1% Tween-20)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Wash Buffer (PBS with 0.1% Tween-20)
-
Mounting medium
Procedure:
-
Fixation and Permeabilization (if required): Fix and permeabilize your TCO-modified cells using your standard protocol.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.
-
Prepare Staining Solution: Dilute the this compound stock solution to the desired final concentration (typically in the low micromolar range, to be optimized) in Blocking Buffer.
-
Staining: Remove the blocking buffer and add the this compound staining solution to the cells. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with Wash Buffer for 10 minutes each, protected from light.
-
Counterstaining (Optional): If desired, counterstain with a nuclear stain like DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation/Emission ~550/570 nm).
Protocol 2: Live-Cell Labeling with this compound
This protocol is designed for labeling live cells modified with a TCO-linker on the cell surface.
Materials:
-
TCO-modified live cells in culture medium
-
Live-Cell Imaging Buffer (e.g., HBSS or phenol (B47542) red-free medium)
-
This compound stock solution (e.g., 1 mM in DMSO)
Procedure:
-
Cell Preparation: Culture your TCO-modified cells in a suitable imaging dish or plate.
-
Prepare Staining Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed Live-Cell Imaging Buffer.
-
Staining: Replace the culture medium with the this compound staining solution. Incubate for 15-60 minutes at 37°C in a cell culture incubator. The optimal time should be determined empirically.
-
Washing (Optional but Recommended): For wash-free imaging, you can proceed directly to imaging. However, to reduce background, it is recommended to wash the cells two to three times with pre-warmed Live-Cell Imaging Buffer.[3]
-
Imaging: Image the live cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.
Visualizations
Caption: General experimental workflow for labeling with this compound.
Caption: Troubleshooting logic for high non-specific binding.
References
Preventing photobleaching of Sulfo-Cy3-Tetrazine in microscopy
Welcome to the technical support center for Sulfo-Cy3-Tetrazine applications in microscopy. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in microscopy, focusing on signal loss, high background, and inconsistent staining.
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Inefficient TCO-Tetrazine Ligation: The click chemistry reaction between the trans-cyclooctene (B1233481) (TCO)-modified molecule and this compound may be incomplete. | - Optimize Reaction Conditions: Ensure the reaction buffer is at an optimal pH, typically between 7.0 and 9.0. - Increase Incubation Time: Extend the incubation period to allow for complete ligation, especially when working with low concentrations of reactants. - Confirm Reagent Activity: Test the activity of both the TCO-modified molecule and the this compound to rule out degradation.[1] |
| Low Abundance of Target Molecule: The target biomolecule may be expressed at low levels in your sample. | - Signal Amplification: Consider using a signal amplification technique, such as Tyramide Signal Amplification (TSA), if your experimental setup allows.[1] - Increase Probe Concentration: Cautiously increase the concentration of this compound. Be mindful that this may also increase background signal.[1] | |
| Photobleaching: The Sulfo-Cy3 fluorophore has been irreversibly damaged by exposure to excitation light. | - Use Antifade Reagents: Mount your sample in a commercial or homemade antifade mounting medium.[1] - Optimize Imaging Parameters: Use the lowest possible laser power and exposure time that provide an adequate signal-to-noise ratio.[1] - Minimize Light Exposure: Keep the sample in the dark whenever possible and limit the duration of imaging. | |
| High Background Signal | Non-specific Binding of this compound: The dye is adhering to cellular components or the coverslip. | - Washing Steps: Increase the number and duration of wash steps after the labeling reaction to remove unbound dye. - Blocking: Use a suitable blocking agent (e.g., BSA or serum) before adding the this compound to reduce non-specific binding sites. |
| Autofluorescence: The cells or tissue have endogenous fluorescent molecules that emit in the same spectral range as Sulfo-Cy3. | - Use a Control: Image an unlabeled sample under the same conditions to determine the level of autofluorescence. - Spectral Unmixing: If your microscope has this capability, use it to computationally separate the specific Sulfo-Cy3 signal from the autofluorescence.[1] | |
| Impure Reagents: The this compound or other reagents may contain fluorescent impurities. | - Use High-Purity Reagents: Ensure you are using high-quality, purified this compound. | |
| Inconsistent or Patchy Staining | Uneven Reagent Distribution: The this compound did not have uniform access to the target molecules. | - Ensure Proper Mixing: Gently agitate the sample during incubation to ensure even distribution of the labeling solution. - Cell Permeabilization (if applicable): If targeting intracellular molecules, ensure that the permeabilization step was sufficient for the dye to enter the cells. |
| Cell Health: The cells are unhealthy or dying, leading to altered morphology and staining patterns. | - Monitor Cell Viability: Use a viability stain to assess the health of your cells before and during the experiment. - Optimize Culture Conditions: Ensure that cells are maintained in a healthy state throughout the experimental process. |
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What are the spectral properties of this compound?
This compound is a bright, water-soluble fluorescent dye. Its key spectral properties are:
-
Excitation Maximum: ~550 nm[2]
-
Emission Maximum: ~570 nm[2]
-
Extinction Coefficient: ~150,000 cm⁻¹M⁻¹[2]
Q2: How should I store this compound?
For long-term storage, this compound should be stored at -20°C in the dark and desiccated.[3][4][5] For short-term transport, it can be kept at room temperature for up to three weeks.[3][5] Avoid prolonged exposure to light.[3][5]
Click Chemistry Reaction
Q3: What are the optimal conditions for the TCO-tetrazine ligation reaction?
The inverse electron demand Diels-Alder cycloaddition between a tetrazine and a trans-cyclooctene (TCO) is a very fast and specific bioorthogonal reaction.[6]
-
pH: The reaction is efficient over a broad pH range, but optimal conditions are typically between pH 7.0 and 9.0.[1]
-
Temperature: The reaction proceeds readily at room temperature.
-
Catalyst: No catalyst is required.[6]
Q4: My TCO-tetrazine ligation is not working. What should I do?
Refer to the "Low or No Fluorescence Signal" section in the Troubleshooting Guide above. Key steps to check are the pH of your reaction buffer, the incubation time, and the integrity of your TCO-modified molecule and this compound.
Photobleaching Prevention
Q5: What is photobleaching and why is it a problem for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This leads to a loss of fluorescent signal, which can compromise image quality and the quantitative nature of your data. While Sulfo-Cy3 is considered relatively photostable, all fluorophores will eventually photobleach with sufficient light exposure.[3][4]
Q6: Which antifade reagents are compatible with this compound?
Many commercial and homemade antifade reagents are effective for Cy3 dyes. These typically contain oxygen scavengers and triplet state quenchers.
| Antifade Reagent Type | Examples | Considerations |
| Commercial Mountants | ProLong™ Gold, VECTASHIELD®, SlowFade™ | Offer optimized and tested formulations. Some may not be ideal for all cyanine (B1664457) dyes, so it is best to test a few. |
| Oxygen Scavengers | Glucose Oxidase/Catalase (GOC), Pyranose Oxidase | Enzymatic systems that remove dissolved oxygen, a key contributor to photobleaching. |
| Triplet State Quenchers | Trolox, n-propyl gallate (NPG) | Molecules that deactivate the reactive triplet state of the fluorophore, preventing photobleaching. |
Q7: Can I use this compound for live-cell imaging?
Yes, this compound can be used for live-cell imaging. However, special considerations are necessary to minimize phototoxicity and photobleaching.
-
Use an oxygen scavenging system in your imaging medium.
-
Utilize the lowest possible excitation light intensity and exposure time.
-
Maintain a healthy cellular environment on the microscope stage (temperature, CO₂, humidity).
Experimental Protocols
Protocol 1: General Staining of Fixed Cells with this compound
This protocol assumes your cells have been modified to express a TCO-containing molecule.
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature (for intracellular targets).
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature to reduce non-specific binding.
-
-
This compound Labeling:
-
Prepare a solution of this compound in a reaction buffer (e.g., PBS, pH 7.4) at the desired concentration (typically 1-10 µM).
-
Remove the blocking buffer and add the this compound solution to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three to five times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Store the slide at 4°C in the dark until imaging.
-
Protocol 2: Preparing an Oxygen Scavenging System for Live-Cell Imaging
This is an example of a commonly used glucose oxidase/catalase (GOC) oxygen scavenging system.
-
Prepare Stock Solutions:
-
Glucose Oxidase: 10 mg/mL in PBS
-
Catalase: 10 mg/mL in PBS
-
Glucose: 20% (w/v) in water
-
Store all stock solutions at -20°C in small aliquots.
-
-
Prepare Imaging Medium:
-
On the day of the experiment, prepare your desired live-cell imaging medium.
-
Just before imaging, add the following to your imaging medium:
-
Glucose to a final concentration of 0.5-1%
-
Glucose Oxidase to a final concentration of 0.5 U/mL
-
Catalase to a final concentration of 100 U/mL
-
-
-
Use Immediately:
-
Replace the medium on your cells with the freshly prepared oxygen-scavenging imaging medium.
-
Proceed with imaging.
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.
Caption: A logical workflow for troubleshooting low or no signal with this compound.
References
Technical Support Center: Optimizing Sulfo-Cy3-Tetrazine & TCO Reactions
Welcome to the technical support center for the Sulfo-Cy3-Tetrazine and trans-cyclooctene (B1233481) (TCO) ligation reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio for the this compound TCO reaction?
A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 5-fold molar excess of the tetrazine reagent.[1][2][3] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your specific system.[1]
Q2: What are the recommended reaction buffers and pH for this reaction?
A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers.[1] Phosphate-buffered saline (PBS) is a commonly used buffer.[1][4] The reaction is typically performed in a pH range of 6.0 to 9.0.[1][4] When using NHS esters to introduce TCO or tetrazine moieties to proteins, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent side reactions with the buffer components.[1][2]
Q3: What is the ideal reaction temperature and duration?
A3: The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes.[1][2] For some applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C.[1] In certain cases, incubating at 37°C or 40°C can be used to further accelerate the reaction.[1][2]
Q4: Is a catalyst required for the TCO-tetrazine click reaction?
A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[5] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[5]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically by following the disappearance of the tetrazine's characteristic absorption band between 510 and 550 nm.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the this compound TCO reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Incorrect Stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.[1] | Empirically optimize the molar ratio of your reactants. A slight excess (1.05 to 5-fold) of the tetrazine component is often beneficial.[1][3] |
| Degraded Reagents: Tetrazine and TCO reagents can degrade if not stored properly, especially due to moisture or repeated freeze-thaw cycles. | Ensure that both the this compound and the TCO-modified molecule have been stored properly at -20°C in a dry, dark environment and have not expired.[3] Run a small-scale control reaction with fresh reagents to verify their activity.[3] | |
| Suboptimal Reaction Buffer: The pH of the reaction buffer may be outside the optimal range, or the buffer may contain interfering substances. | Ensure the pH of the reaction buffer is within the optimal range of 6.0-9.0.[1][4] Avoid buffers containing primary amines (e.g., Tris) if your TCO-molecule was functionalized via an NHS ester.[3] | |
| High Background Signal | Excess Unreacted Dye: Insufficient purification after the reaction can leave unreacted this compound, leading to high background fluorescence. | Remove unreacted this compound using size-exclusion chromatography (e.g., a NAP-5 or PD-10 desalting column) or dialysis.[3][6] |
| Non-specific Binding: The fluorescent dye may non-specifically bind to other molecules or surfaces. | Reduce the incubation time and/or the concentration of the this compound to minimize non-specific binding.[3] Include appropriate blocking agents in your downstream applications if necessary. | |
| Reagent Instability | Hydrolysis of NHS ester (if applicable): If using an NHS ester to introduce the tetrazine or TCO, it can hydrolyze in the presence of water, rendering it inactive. | Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[6] |
| Tetrazine Degradation: The tetrazine ring can be susceptible to degradation in aqueous solutions, especially in the presence of nucleophiles like thiols.[7] | Use freshly prepared solutions and consider the stability of the specific tetrazine derivative you are using. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound TCO reaction.
Table 1: Recommended Molar Ratios
| Reactant in Excess | Recommended Molar Excess | Notes |
| This compound | 1.05 - 1.5 fold | A good starting point for most applications.[1][2] |
| This compound | 1.5 - 5 fold | May be required for less concentrated samples or to drive the reaction to completion.[3] |
| This compound | 2 - 5 fold | Specifically mentioned for protein-protein conjugations.[2] |
Table 2: Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 6.0 - 9.0 | The reaction is generally efficient across this range.[1][4] |
| Temperature | Room Temperature (20-25°C) | Sufficient for most reactions.[1][2] |
| 4°C | Can be used, but may require longer incubation times.[1] | |
| 37°C or 40°C | Can be used to accelerate the reaction.[1][2] | |
| Duration | 10 - 60 minutes | For rapid reactions at room temperature.[1][6] |
| 30 - 120 minutes or longer | For slower reactions or when working at 4°C.[1][6] |
Experimental Protocols
Protocol 1: General Labeling of a TCO-containing Protein with this compound
This protocol provides a general guideline for the conjugation of a TCO-modified protein with this compound.
Materials:
-
TCO-functionalized Protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare the TCO-containing protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Reaction Setup:
-
Add the desired molar excess (e.g., 1.5 to 5-fold) of the this compound stock solution to the TCO-containing protein solution.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[1] Protect the reaction from light to prevent photobleaching of the Cy3 dye.
-
-
Purification:
-
Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
-
Visualizations
Caption: Reaction mechanism of this compound with a TCO-modified molecule.
Caption: General experimental workflow for the this compound TCO reaction.
Caption: Troubleshooting decision tree for low or no reaction efficiency.
References
How to address high background fluorescence in Sulfo-Cy3-Tetrazine imaging
Welcome to the technical support center for Sulfo-Cy3-Tetrazine imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during their experiments, with a focus on mitigating high background fluorescence.
Troubleshooting High Background Fluorescence
High background fluorescence is a common issue in imaging experiments that can obscure specific signals and reduce the signal-to-noise ratio. The following guide provides a systematic approach to identifying and addressing the root causes of high background when using this compound probes.
Visual Troubleshooting Guide
This decision tree outlines a step-by-step process to diagnose and resolve high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence with this compound?
High background fluorescence in this compound imaging can stem from several sources:
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Non-specific Binding of the Probe: The this compound molecule may bind to cellular components other than the intended target. This can be due to hydrophobic interactions or charge-based interactions. The PEG linker in some probes helps reduce non-specific binding.[1]
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Excess Unbound Probe: Insufficient washing after incubation with the this compound probe can leave a high concentration of unbound molecules in the sample, contributing to background fluorescence.[2]
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Autofluorescence: Many biological samples, such as certain tissues and cells, naturally fluoresce. This autofluorescence can be particularly strong in the green and red channels, potentially overlapping with the Cy3 signal.[2][3] Aldehyde-based fixatives like formaldehyde (B43269) can also induce autofluorescence.[3]
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Suboptimal Probe Concentration: Using too high a concentration of the this compound probe can lead to increased non-specific binding and higher background.[3][4]
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Inadequate Blocking: Insufficient or improper blocking of non-specific binding sites on cells or tissues can lead to the probe binding indiscriminately.[4]
Q2: How can I reduce non-specific binding of the this compound probe?
Several strategies can be employed to minimize non-specific binding:
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Optimize Probe Concentration: Perform a titration experiment to determine the lowest concentration of this compound that provides a strong specific signal with minimal background.[2][3]
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Thorough Washing: Increase the number and duration of washing steps after probe incubation to effectively remove unbound molecules.[1][4] Using a mild detergent like Tween-20 in the wash buffer can also help.
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Effective Blocking: Use an appropriate blocking buffer to saturate non-specific binding sites before adding the probe. The choice of blocking agent can be critical.[4]
Q3: What is the best blocking buffer to use for this compound imaging?
The optimal blocking buffer can be application-dependent. Here are some common options and their considerations:
-
Bovine Serum Albumin (BSA): A commonly used blocking agent, typically at a concentration of 1-5% in PBS. It is important to use high-purity, IgG-free BSA to avoid cross-reactivity with antibodies.[5]
-
Normal Serum: Using normal serum from the same species as the secondary antibody (if applicable) at a 5-10% concentration can be very effective at blocking non-specific antibody binding.[5]
-
Commercial Blocking Buffers: Several commercial blocking buffers are available that are optimized for immunofluorescence and can reduce background from various sources. Some are specifically designed to block non-specific binding of cyanine (B1664457) dyes.[6]
| Blocking Agent | Typical Concentration | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% in PBS-T | Use IgG-free BSA to prevent cross-reactivity with secondary antibodies.[5] |
| Normal Goat Serum | 5-10% in PBS-T | Use when the secondary antibody is raised in goat.[5] |
| Normal Donkey Serum | 5-10% in PBS-T | Use when the secondary antibody is raised in donkey.[7] |
| Fish Gelatin | 0.1-0.5% in PBS-T | Can be an alternative to BSA, especially if BSA causes background issues. |
| Commercial Buffers | Varies | Formulated to reduce background from multiple sources, some specifically for cyanine dyes.[6] |
PBS-T: Phosphate-Buffered Saline with Tween-20 (typically 0.05-0.1%)
Q4: How does the fluorogenic nature of tetrazine probes help in reducing background?
Many tetrazine-based fluorescent probes are "fluorogenic," meaning their fluorescence is quenched (turned off) until they react with their target (e.g., a trans-cyclooctene (B1233481) or TCO).[8] This property is highly advantageous for reducing background from unbound probes. The tetrazine moiety quenches the fluorescence of the nearby Cy3 dye.[8] Upon the bioorthogonal click reaction, the tetrazine is consumed, and the fluorescence is "turned on," leading to a high signal-to-noise ratio.[8] Probes with a higher "turn-on" ratio (the fold increase in fluorescence upon reaction) will generally provide lower background.[9]
| Fluorogenic Probe Design Strategy | Typical Turn-On Ratio | Reference |
| Close Proximity Quenching | Up to 95-fold | [9] |
| Through-Bond Energy Transfer (TBET) | High, dependent on linker | [1] |
| Difluoroboronated Tetrazine (Tz-BFs) | Up to 582-fold | |
| Pyrazole Adduct Formation | Up to 3184-fold | [10] |
Q5: What are the recommended washing procedures to minimize background?
Thorough washing is crucial for removing unbound this compound. Here are some best practices:
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Increase the Number of Washes: Perform at least 3-5 wash steps after probe incubation.[11]
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Increase the Duration of Washes: Each wash should be for at least 5-10 minutes with gentle agitation.[11]
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Use an Adequate Volume of Wash Buffer: Ensure the sample is completely submerged in a generous volume of wash buffer.
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Incorporate a Mild Detergent: Adding a non-ionic detergent like 0.05-0.1% Tween-20 to the wash buffer can help reduce non-specific binding.
Experimental Protocols
The following are generalized protocols for live-cell and fixed-cell imaging with this compound. Optimization of concentrations, incubation times, and washing steps is highly recommended for each specific application.
Protocol 1: Live-Cell Imaging with this compound
This protocol is designed for labeling live cells that have been engineered to express a target with a corresponding click chemistry handle (e.g., TCO).
Materials:
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Live cells expressing the TCO-tagged target protein
-
This compound
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Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
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Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
Procedure:
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Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish suitable for live-cell imaging.
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Probe Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Further dilute the probe to the desired final concentration in pre-warmed live-cell imaging medium. A typical starting concentration is 1-10 µM.
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Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
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Washing: Remove the labeling solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound probe.
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Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation/Emission: ~550/570 nm).
Protocol 2: Fixed-Cell Immunofluorescence with this compound
This protocol describes the labeling of a target protein in fixed cells using an antibody conjugated to a click chemistry handle (e.g., TCO), followed by reaction with this compound.
Materials:
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Cells cultured on coverslips
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4% Paraformaldehyde (PFA) in PBS
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Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
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Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
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Primary antibody
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Secondary antibody conjugated with TCO
-
This compound
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PBS
-
Mounting medium with DAPI
Procedure:
-
Fixation: Wash cells briefly with PBS. Fix with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Blocking: Wash cells with PBS and then incubate with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
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Secondary Antibody Incubation: Dilute the TCO-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 6.
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This compound Labeling: Dilute this compound to 1-5 µM in PBS and incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, followed by a final wash in PBS.
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Mounting: Mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and Cy3.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Sulfo-Cy3-Tetrazine aggregation issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with Sulfo-Cy3-Tetrazine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) dye family.[1][2] It contains a tetrazine moiety that allows for rapid and specific covalent bond formation with trans-cyclooctene (B1233481) (TCO) functionalized molecules through a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder cycloaddition.[2][3] This reaction is exceptionally fast and occurs efficiently at physiological conditions without the need for a catalyst.[3] Its high water solubility, brightness, and photostability make it a valuable tool for labeling and imaging biomolecules in aqueous environments.[1][2]
Q2: What are the spectral properties of this compound?
The spectral properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~554 nm | [1] |
| Emission Maximum (λem) | ~568 nm | [1] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield | ~0.1 | [4] |
Q3: How should this compound be stored?
For long-term stability, this compound should be stored at -20°C in the dark and protected from moisture.[5][6] It can be shipped at ambient temperature for short periods (up to 3 weeks).[2]
Troubleshooting Guide: Aggregation Issues
Aggregation of cyanine dyes like this compound is a common issue that can lead to decreased fluorescence (quenching), shifts in spectral properties, and precipitation, ultimately impacting experimental results.
Problem: I am observing a decrease in fluorescence intensity and/or a shift in the absorption spectrum of my this compound solution.
This is a strong indication of dye aggregation. Cyanine dyes can form H-aggregates (resulting in a blue-shifted absorption) or J-aggregates (resulting in a red-shifted absorption), both of which can lead to fluorescence quenching.[7][8]
dot
Caption: Troubleshooting workflow for this compound aggregation.
Solutions to Mitigate Aggregation
| Solution | Recommendation | Rationale |
| Dilution | Decrease the concentration of the this compound stock solution. | Aggregation is a concentration-dependent phenomenon. Dilution shifts the equilibrium away from aggregates towards the monomeric, fluorescent form. |
| Addition of Organic Co-solvents | Add a small percentage of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to the aqueous buffer. A final concentration of 5-10% DMSO can be a good starting point. | Organic co-solvents can disrupt the hydrophobic interactions that drive the aggregation of cyanine dyes. However, be mindful that high concentrations of DMSO can also induce aggregation of certain biomolecules.[9] |
| Buffer Modification | If possible, reduce the ionic strength of the buffer. High salt concentrations can promote aggregation of some cyanine dyes.[10] | Electrostatic interactions play a role in dye aggregation. Reducing the salt concentration can decrease these interactions. |
| Use of Additives | Introduce a non-ionic surfactant, such as Tween-20 or Triton X-100, at a concentration below its critical micelle concentration (CMC). A starting concentration of 0.01-0.1% can be tested. | Surfactants can help to solubilize the dye and prevent the formation of aggregates. |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions to Minimize Aggregation
-
Reagent Preparation : Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Initial Solubilization : For a stock solution, dissolve the this compound in a high-quality, anhydrous organic solvent such as DMSO or DMF.
-
Aqueous Dilution : For labeling reactions in aqueous buffers (e.g., PBS), add the organic stock solution to the aqueous buffer dropwise while gently vortexing. Avoid adding the aqueous buffer directly to the organic stock. The final concentration of the organic co-solvent in the reaction mixture should be kept as low as possible (ideally ≤10%) to avoid potential effects on the biomolecule of interest.
-
Storage : Store the organic stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessing Aggregation using UV-Visible Spectroscopy
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Prepare a Concentration Series : Prepare a series of dilutions of this compound in the desired experimental buffer (e.g., PBS) ranging from low micromolar to the intended working concentration.
-
Acquire Absorbance Spectra : Measure the absorbance spectrum for each concentration using a UV-Visible spectrophotometer.
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Analyze the Spectra :
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Monomeric Dye : At low concentrations, a primary absorption peak around 554 nm should be observed.
-
H-Aggregates : If a new peak or shoulder appears at a shorter wavelength (blue-shift) as the concentration increases, this indicates the formation of H-aggregates.
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J-Aggregates : If a new, sharp peak appears at a longer wavelength (red-shift) with increasing concentration, this is characteristic of J-aggregate formation.[11]
-
-
Plot Absorbance vs. Concentration : Plot the absorbance at the monomeric peak (e.g., 554 nm) against the concentration. A deviation from the linear relationship predicted by the Beer-Lambert law is indicative of aggregation.
dot
Caption: Workflow for assessing this compound aggregation.
Signaling Pathways and Logical Relationships
The aggregation of cyanine dyes is primarily a physical process driven by intermolecular forces, rather than a defined signaling pathway. The following diagram illustrates the equilibrium between the monomeric and aggregated states and the factors that influence this equilibrium.
dot
Caption: Factors influencing the aggregation state of this compound.
References
- 1. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Sulfo-Cyanine 3 tetrazine (A270280) | Antibodies.com [antibodies.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medkoo.com [medkoo.com]
- 7. Proximity-induced H-aggregation of cyanine dyes on DNA-duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. issstindian.org [issstindian.org]
- 9. researchgate.net [researchgate.net]
- 10. Forcing aggregation of cyanine dyes with salts: a fine line between dimers and higher ordered aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijsr.net [ijsr.net]
Inefficient IEDDA reaction with Sulfo-Cy3-Tetrazine troubleshooting
Welcome to the technical support center for Inverse-Electron-Demand Diels-Alder (IEDDA) reactions involving Sulfo-Cy3-Tetrazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioorthogonal conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during IEDDA reactions with this compound and a trans-cyclooctene (B1233481) (TCO) modified biomolecule.
Q1: Why am I observing low or no fluorescence signal after my IEDDA reaction?
Answer:
Low or no fluorescence signal, indicating poor reaction efficiency, is a common issue that can stem from several factors related to your reagents' integrity and the reaction conditions. The problem often lies with either the tetrazine or the TCO-modified component.
Troubleshooting Checklist:
-
Verify the Reactivity of this compound:
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Storage: Ensure the reagent was stored correctly at -20°C in the dark and desiccated.[1] Improper storage can lead to degradation.
-
Stability in Solution: Tetrazine stability is inversely correlated with its reactivity.[2][3] While methyltetrazines (used in this product) have good stability at physiological pH, prolonged incubation in aqueous buffers, especially at basic pH (>8), can cause degradation.[1][4] Prepare fresh solutions in an appropriate solvent like DMSO or DMF immediately before use.[5][6]
-
-
Assess the Integrity and Reactivity of the TCO-Modified Molecule:
-
Isomerization: The trans-cyclooctene (TCO) is highly strained and can isomerize to its more stable but significantly less reactive cis-conformer (CCO).[2][7][8] This is a primary cause of reaction failure.
-
Causes of Isomerization: Exposure to light (photosensitive), acidic conditions, and the presence of thiols or copper ions can catalyze this isomerization.[2][3][7][9]
-
Action: Protect TCO-containing reagents from light. Avoid buffers containing reducing agents like DTT or β-mercaptoethanol if possible. Ensure buffers are free from contaminating copper ions.
-
-
Quality of TCO-conjugation: If you prepared the TCO-modified biomolecule yourself (e.g., via TCO-NHS ester), ensure the initial conjugation was successful. Inefficient labeling of your primary biomolecule will naturally lead to a poor final signal.
-
-
Review Reaction Conditions:
-
Molar Ratio: Ensure you are using an appropriate molar excess of one reactant. For labeling a TCO-protein with the tetrazine-dye, using a 5- to 10-fold molar excess of the tetrazine is a common starting point.
-
Solvent: IEDDA reactions are generally accelerated in protic, polar solvents like water or PBS.[10]
-
pH: The reaction is typically performed in buffers with a pH range of 6-9.[11] While methyltetrazines are stable at physiological pH, extreme pH values should be avoided.[1] Some tetrazine-dienophile pairs show accelerated kinetics at slightly acidic pH.[12]
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Temperature: Reactions are typically run at room temperature or 37°C.[6][13]
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of IEDDA bioorthogonal system: Efficient process to improve trans-cyclooctene/tetrazine interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 11. broadpharm.com [broadpharm.com]
- 12. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Efficiency of Metabolic Labeling of DNA by Diels–Alder Reactions with Inverse Electron Demand: Correlation with the Size of Modified 2′-Deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]
Quenching autofluorescence in Sulfo-Cy3-Tetrazine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenge of autofluorescence in Sulfo-Cy3-Tetrazine experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my this compound experiments?
A1: Autofluorescence is the natural emission of light by biological materials, such as cells and tissues, when they are excited by a light source. This intrinsic fluorescence can originate from various endogenous molecules like collagen, elastin, flavins, and lipofuscin. In the context of your this compound experiments, autofluorescence can create a high background signal, which may obscure the specific fluorescence from your Sulfo-Cy3 probe. This interference reduces the signal-to-noise ratio, making it difficult to accurately detect and quantify your target molecules.
Q2: I am observing a weak fluorescent signal from my this compound probe even in the absence of significant autofluorescence. What could be the cause?
A2: The tetrazine moiety in your this compound probe, while essential for the bioorthogonal click chemistry reaction, can also act as a quencher of the Cy3 fluorophore. This quenching effect can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET), Photoinduced Electron Transfer (PET), and Through-Bond Energy Transfer (TBET). The efficiency of this quenching is influenced by the proximity and orientation of the tetrazine and Cy3, which is determined by the linker connecting them. Therefore, a certain level of intramolecular quenching is inherent to the probe's design, leading to a lower initial fluorescence intensity compared to the unconjugated Sulfo-Cy3 fluorophore. Upon successful click reaction with a dienophile, this quenching is often relieved, resulting in a "turn-on" fluorescent signal.
Q3: Are there chemical quenchers available to reduce autofluorescence?
A3: Yes, several chemical reagents can be used to quench autofluorescence. Common options include Sudan Black B, copper sulfate, and sodium borohydride (B1222165). Additionally, several commercial kits, such as TrueBlack® and TrueVIEW™, are available and have been formulated to reduce autofluorescence from various sources with broad fluorophore compatibility.[1][2][3][4][5][6]
Q4: Will these chemical quenchers affect the fluorescence of my this compound probe?
A4: It is possible that some chemical quenchers may also reduce the signal from your this compound probe. For instance, higher concentrations of Sudan Black B have been shown to quench the fluorescence of Cy3.[7] Commercial kits are generally designed to have minimal effect on the signal from common fluorophores, including cyanine (B1664457) dyes.[1][2] However, it is always recommended to perform a pilot experiment to assess the compatibility of the chosen quencher with your specific probe and experimental conditions.
Q5: When should I apply the autofluorescence quenching step in my experimental workflow?
A5: The autofluorescence quenching step is typically performed after fixation and permeabilization of your sample but before the incubation with your this compound probe. This sequence helps to minimize any potential quenching effect of the reagent on your fluorescent probe. However, some protocols and commercial kits offer the flexibility of post-staining quenching. Always refer to the specific protocol for the chosen quenching method.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments related to autofluorescence and provides potential solutions.
Problem 1: High background fluorescence obscuring the Sulfo-Cy3 signal.
| Possible Cause | Suggested Solution |
| Endogenous Autofluorescence | Treat samples with an autofluorescence quenching agent such as Sudan Black B, copper sulfate, or a commercial kit like TrueBlack® or TrueVIEW™.[1][2][3][4][5][6] Always optimize the quencher concentration and incubation time to maximize background reduction while minimizing the impact on the Sulfo-Cy3 signal. |
| Fixation-Induced Autofluorescence | If using aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde), consider reducing the fixation time or concentration. Alternatively, treat the samples with sodium borohydride after fixation to reduce aldehyde-induced fluorescence.[8][9] |
| Non-specific Binding of the Probe | Ensure adequate blocking of your sample before applying the this compound probe. Use a blocking buffer appropriate for your sample type. Increase the number and duration of wash steps after probe incubation. |
| Impure Probe | Ensure the this compound probe is of high purity. Impurities can contribute to background fluorescence. |
Problem 2: Weak or no Sulfo-Cy3 signal.
| Possible Cause | Suggested Solution |
| Intramolecular Quenching by Tetrazine | This is an inherent property of the probe. The fluorescence will increase upon successful click reaction. Ensure your dienophile is present and the reaction conditions are optimal. |
| Quenching by Autofluorescence Reagent | The chosen quenching agent may be partially quenching your Sulfo-Cy3 signal. Reduce the concentration or incubation time of the quencher. Consider trying a different quenching agent that is known to be more compatible with cyanine dyes. |
| Photobleaching | Minimize the exposure of your sample to excitation light before imaging. Use an anti-fade mounting medium. |
| Inefficient Click Reaction | Verify the reactivity of your dienophile and the reaction conditions (e.g., pH, temperature, time). Ensure the this compound and dienophile are used at appropriate concentrations. |
| Low Target Abundance | If the target molecule is in low abundance, consider using a signal amplification strategy. |
Quantitative Data on Autofluorescence Quenchers
The following table summarizes the reported efficiency of various autofluorescence quenching methods. Note that the effectiveness can vary depending on the tissue type, fixation method, and the specific fluorophore used.
| Quenching Agent | Reported Quenching Efficiency | Compatibility with Cyanine Dyes (e.g., Cy3) | Reference(s) |
| Sudan Black B | 65-95% reduction in autofluorescence. | Generally compatible, but higher concentrations (>1%) can significantly reduce Cy3 signal. | [7] |
| Copper Sulfate | Effective in reducing autofluorescence, particularly from lipofuscin. | Generally compatible. | [6][10] |
| Sodium Borohydride | Effective for aldehyde-induced autofluorescence. | Generally compatible; can reduce rhodamine and cyanine dyes, but fluorescence can be recovered upon oxidation. | [8][9][11] |
| TrueBlack® | Effectively quenches lipofuscin autofluorescence with minimal background. | Reduces autofluorescence in the Cy3 channel. | [2] |
| TrueVIEW™ | Reduces autofluorescence from aldehyde fixation, collagen, and elastin. | Compatible with a wide range of fluorophores, including cyanine dyes. | [1][3][4][5] |
Experimental Protocols
Protocol 1: Sudan Black B Staining for Quenching Autofluorescence
-
Prepare a 0.1% (w/v) Sudan Black B (SBB) solution in 70% ethanol (B145695). Stir for at least 30 minutes and filter through a 0.2 µm filter.
-
Perform fixation and permeabilization of your samples as per your standard protocol.
-
Wash the samples with PBS.
-
Incubate the samples in the 0.1% SBB solution for 10-20 minutes at room temperature in the dark.
-
Wash the samples extensively with 70% ethanol to remove excess SBB.
-
Wash the samples three times with PBS.
-
Proceed with your blocking and this compound incubation steps.
Protocol 2: Copper Sulfate Treatment for Quenching Autofluorescence
-
Prepare a 10 mM Copper Sulfate (CuSO₄) solution in 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).
-
Perform fixation and permeabilization of your samples.
-
Wash the samples with PBS.
-
Incubate the samples in the CuSO₄ solution for 10-60 minutes at room temperature.
-
Wash the samples extensively with PBS to remove residual copper sulfate.
-
Proceed with your blocking and this compound incubation steps.
Protocol 3: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
-
Perform fixation with an aldehyde-based fixative.
-
Wash the samples thoroughly with PBS.
-
Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS. Caution: NaBH₄ is a reducing agent and should be handled with care.
-
Incubate the samples in the NaBH₄ solution for 15-30 minutes at room temperature.
-
Wash the samples three times with PBS.
-
Proceed with your permeabilization, blocking, and this compound incubation steps.
Visual Guides
Signaling Pathways and Experimental Workflows
Caption: Intramolecular quenching mechanism of this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. biotium.com [biotium.com]
- 3. Vector Laboratories Vector TrueVIEW Autofluorescence Quenching Kit, 15ml, | Fisher Scientific [fishersci.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Vector® TrueVIEW™ Autofluorescence Quenching Kit with DAPI - labconsult.be [labconsult.be]
- 6. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of background autofluorescence in brain sections following immersion in sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FLUORESCENCE METHODS FOR THE HISTOCHEMICAL DEMONSTRATION OF MONOAMINES. 3. SODIUM BOROHYDRIDE REDUCTION OF THE FLUORESCENT COMPOUNDS AS A SPECIFICITY TEST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epfl.ch [epfl.ch]
Validation & Comparative
A Comparative Guide to the Photostability of Sulfo-Cy3-Tetrazine and Cy5-Tetrazine for Advanced Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sulfo-Cy3-Tetrazine and Cy5-Tetrazine
This compound and Cy5-Tetrazine are indispensable tools in modern biological research. They combine the spectral properties of the well-established cyanine (B1664457) dyes, Cy3 and Cy5, with the bioorthogonal reactivity of tetrazine. This allows for the specific labeling of biomolecules functionalized with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is exceptionally fast and occurs with high specificity in complex biological environments, making it ideal for live-cell imaging and super-resolution microscopy.[1][2][3][4]
A critical parameter for any fluorescent probe is its photostability—the ability to resist photobleaching or the irreversible loss of fluorescence upon exposure to excitation light.[5][6] Higher photostability enables longer imaging times, which is crucial for tracking dynamic cellular processes and for quantitative imaging applications where signal loss can compromise data integrity.[5]
Comparative Photostability: A Qualitative Overview
Based on the available literature for the parent cyanine dyes, a qualitative comparison of the photostability of this compound and Cy5-Tetrazine can be inferred. It is a generally accepted principle that the photostability of a fluorophore is influenced by its chemical structure, the local environment, and the intensity of the excitation light.[7][8]
Table 1: Qualitative Comparison of this compound and Cy5-Tetrazine Properties
| Feature | This compound | Cy5-Tetrazine |
| Parent Dye | Cy3 | Cy5 |
| General Photostability | Generally considered more photostable than Cy5, especially in aqueous media.[4][9][10] | Generally more susceptible to photobleaching than Cy3.[11][12] |
| Sulfonation | The "sulfo" group enhances water solubility, which can reduce aggregation and potentially improve photostability in aqueous buffers.[9] | Typically non-sulfonated, which may lead to aggregation in aqueous environments without organic co-solvents. |
| Tetrazine Quenching | The tetrazine moiety can quench the fluorescence of the Cy3 dye prior to reaction with a dienophile. This effect is often more pronounced for shorter-wavelength dyes.[2] | The tetrazine moiety also quenches the Cy5 fluorescence, a phenomenon that is exploited for fluorogenic "turn-on" probes.[2][4] |
| Spectral Range | Excitation/Emission in the green-yellow region of the spectrum (~550 nm / ~570 nm). | Excitation/Emission in the red to far-red region of the spectrum (~650 nm / ~670 nm). |
| Applications | Ideal for applications requiring high photostability and where green-yellow fluorescence is suitable. | Preferred for applications requiring far-red fluorescence to minimize cellular autofluorescence and for in vivo imaging.[13] |
Experimental Protocol for Quantitative Photostability Comparison
To obtain a definitive quantitative comparison of the photostability of this compound and Cy5-Tetrazine, a direct experimental evaluation is recommended.[13] The following protocol outlines a method for measuring and comparing the photobleaching rates of these two fluorophores under identical conditions.
Objective: To determine the photobleaching half-life (t½) of this compound and Cy5-Tetrazine.
Materials:
-
This compound and Cy5-Tetrazine
-
A TCO-functionalized biomolecule (e.g., TCO-lysine or a TCO-labeled antibody)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive detector (e.g., sCMOS or EMCCD camera)
-
Microscope slides and coverslips
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound and Cy5-Tetrazine in an appropriate solvent (e.g., DMSO).
-
Prepare a solution of the TCO-functionalized biomolecule in PBS.
-
React each tetrazine dye with an excess of the TCO-functionalized biomolecule in separate tubes to ensure complete consumption of the tetrazine. This step is crucial to eliminate the quenching effect of the unreacted tetrazine.
-
Purify the labeled biomolecules to remove unreacted dye.
-
Prepare solutions of the purified, labeled biomolecules in PBS at a standardized concentration (e.g., 1 µM).
-
Immobilize the labeled biomolecules on a microscope slide to prevent diffusion during imaging. This can be achieved through various surface chemistry techniques.
-
-
Instrumentation Setup:
-
Set the excitation wavelength and intensity for each fluorophore. For Sulfo-Cy3, use an excitation source around 550 nm, and for Cy5, use a source around 650 nm.
-
Crucially, the excitation power density (in W/cm²) should be kept consistent between the two fluorophores to ensure a fair comparison. [13]
-
Set the camera acquisition parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. These settings must remain constant throughout the experiment.
-
-
Data Acquisition:
-
Focus on a region of the immobilized fluorophores.
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has decreased to less than 20% of the initial intensity.[7]
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a region with no fluorophores.
-
Normalize the fluorescence intensity at each time point (I) to the initial intensity (I₀).
-
Plot the normalized fluorescence intensity (I/I₀) against time.
-
Fit the resulting photobleaching curve to a single exponential decay function: I(t)/I₀ = e^(-kt), where 'k' is the photobleaching rate constant.[7]
-
Calculate the photobleaching half-life (t½) using the formula: t½ = ln(2)/k.[7]
-
Table 2: Data Summary for Photostability Analysis
| Fluorophore | Photobleaching Rate Constant (k) | Photobleaching Half-life (t½) |
| This compound | [Experimental Value] | [Experimental Value] |
| Cy5-Tetrazine | [Experimental Value] | [Experimental Value] |
Experimental Workflow for Live-Cell Imaging
The following diagram illustrates a typical workflow for labeling and imaging live cells using tetrazine-functionalized dyes.
Conclusion
The choice between this compound and Cy5-Tetrazine will depend on the specific requirements of the experiment. This compound is likely the more photostable option, making it suitable for long-term imaging studies. Conversely, Cy5-Tetrazine offers the advantage of far-red fluorescence, which is beneficial for reducing autofluorescence and for deep-tissue imaging. For applications where photostability is paramount, it is highly recommended that researchers perform a direct comparative experiment using the protocol outlined in this guide to make an informed decision based on their specific experimental conditions.
References
- 1. Tetrazine-based cycloadditions: application to pretargeted live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
A Comparative Guide to the Quantum Yield of Sulfo-Cy3-Tetrazine and Other Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing fields of biomedical research and drug development, the selection of appropriate fluorescent probes is paramount for the success of applications ranging from cellular imaging to in vivo tracking of therapeutic agents. Cyanine (B1664457) dyes, with their bright fluorescence and tunable spectral properties, are a cornerstone of modern bio-conjugation techniques. Among these, tetrazine-modified cyanine dyes have gained prominence for their utility in bioorthogonal chemistry, enabling the precise labeling of biomolecules. This guide provides an objective comparison of the fluorescence quantum yield of Sulfo-Cy3-Tetrazine with other relevant cyanine dyes, supported by experimental data and detailed methodologies.
Quantitative Comparison of Quantum Yields
The fluorescence quantum yield (Φ) is a critical parameter that defines the efficiency of a fluorophore in converting absorbed light into emitted light. A higher quantum yield translates to a brighter signal, which is often a decisive factor in sensitive applications. The following table summarizes the quantum yield of this compound and other comparable cyanine dyes. It is important to note that the quantum yield of cyanine dyes can be influenced by their local environment, including solvent, viscosity, and conjugation to biomolecules.
| Dye | Quantum Yield (Φ) | Solvent/Condition | Source(s) |
| This compound | 0.1 | Aqueous Buffer | [1] |
| Cy3 | ~0.04 | Aqueous Solution | [2] |
| Cy3 (conjugated to DNA) | 0.15 - 0.4 | Aqueous Buffer | [2] |
| Cy3B | 0.67 - 0.85 | Aqueous Solution | [2] |
| Cy5-Tetrazine | 0.2 - 0.27 | Not specified | [3][4] |
| Sulfo-Cy5-Tetrazine | 0.28 | Not specified | [5] |
| Cy5.5-Tetrazine | 0.2 | Not specified | [6] |
| Cy7-Tetrazine | 0.3 | DMSO | [7] |
Note: The quantum yield values presented are compiled from various sources and may have been determined under different experimental conditions. For direct comparison, it is recommended to measure the quantum yields of the dyes of interest side-by-side using a standardized protocol.
Experimental Protocol: Relative Quantum Yield Determination
The comparative method is a widely used and accessible technique for determining the relative fluorescence quantum yield of a sample with respect to a well-characterized standard with a known quantum yield.[8][9]
Principle
The quantum yield of an unknown sample (X) can be calculated relative to a standard (ST) by measuring their absorbance and fluorescence emission under identical conditions. The relationship is described by the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X^2 / η_ST^2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
If the same solvent is used for both the sample and the standard, the ratio of the refractive indices is 1.
Materials
-
Spectrofluorometer with a cuvette holder
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with a known quantum yield in the same spectral region as the sample (e.g., Rhodamine 6G in ethanol (B145695), Φ ≈ 0.95)
-
Sample of unknown quantum yield (e.g., this compound)
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS) for water-soluble dyes, or ethanol for non-polar dyes)
Procedure
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the sample in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for both the standard and the sample.
-
Measure Fluorescence Emission:
-
Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure that the experimental parameters (e.g., slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance.
-
Perform a linear regression for each data set to obtain the slope (gradient).
-
Calculate the quantum yield of the sample using the formula mentioned in the principle section.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the use of tetrazine-modified cyanine dyes.
Caption: Experimental workflow for labeling a biomolecule with this compound and subsequent quantum yield determination.
Caption: Mechanism of fluorescence activation of a tetrazine-quenched cyanine dye upon bioorthogonal reaction.
Conclusion
This compound exhibits a moderate quantum yield, which is significantly higher than that of the parent Cy3 dye in its free form in aqueous solution. However, it is surpassed by the structurally rigidified Cy3B. When compared to other tetrazine-modified cyanine dyes, its quantum yield is in a similar range to Cy5 and Cy5.5 derivatives, while some Cy7-tetrazines may offer slightly higher values. The choice of a fluorescent probe should not solely rely on quantum yield but also consider other factors such as photostability, solubility, spectral properties, and the specific requirements of the biological application. The provided experimental protocol offers a standardized method for researchers to perform their own comparative analysis, ensuring an informed decision for their specific research needs.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Relative and absolute determination of fluorescence quantum yields of transparent samples | Semantic Scholar [semanticscholar.org]
- 3. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. sketchviz.com [sketchviz.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
A Comparative Guide to Sulfo-Cy3-Tetrazine for High-Specificity Cellular Imaging
This guide provides a detailed comparison of Sulfo-Cy3-Tetrazine with alternative fluorescent probes for cellular labeling applications. It is intended for researchers, scientists, and drug development professionals seeking to employ bioorthogonal chemistry for precise molecular imaging. The document outlines the specificity and cross-reactivity of the probe, presents supporting quantitative data, and provides detailed experimental protocols.
Introduction to Bioorthogonal Labeling with this compound
This compound is a fluorescent probe that combines a sulfonated Cyanine3 (Cy3) dye with a tetrazine moiety. This combination makes it a powerful tool for bioorthogonal labeling, a strategy that involves chemical reactions that can occur within living systems without interfering with native biochemical processes. The sulfonate groups enhance the water solubility of the dye, making it highly suitable for use in aqueous biological environments and minimizing non-specific binding to cellular components.[1][2] The tetrazine group enables an extremely fast and specific reaction with a trans-cyclooctene (B1233481) (TCO) partner, a process known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4][5] This reaction is central to its use in precisely labeling and visualizing biomolecules in live cells.
Mechanism of Action: The iEDDA Reaction
The core of this compound's functionality lies in the iEDDA reaction. This click chemistry reaction is exceptionally fast and selective, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts like copper.[6][7] The tetrazine reacts with a strained alkene, such as TCO, which has been metabolically or chemically incorporated into a target biomolecule. The reaction forms a stable covalent bond, effectively "clicking" the bright, photostable Cy3 dye onto the molecule of interest.[3][8]
Caption: The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition workflow.
Performance Characteristics
Specificity and Cross-Reactivity
The specificity of this compound in cellular assays is governed by two factors: the bioorthogonality of the chemistry and the physicochemical properties of the dye.
-
Reaction Specificity : The tetrazine-TCO ligation is highly bioorthogonal.[6] The participating functional groups (tetrazine and TCO) are abiotic and do not react with endogenous functional groups found in proteins, nucleic acids, lipids, or sugars.[7][9] This ensures that the fluorescent signal is localized exclusively to the intended target molecule that has been tagged with TCO, providing a very high degree of labeling specificity.
-
Dye-Related Specificity : Non-specific binding is a common source of background noise in fluorescence imaging. This compound is engineered to minimize this issue. The presence of sulfonate groups makes the molecule highly hydrophilic (water-soluble) and negatively charged at physiological pH.[1][2] This reduces hydrophobic and electrostatic interactions with membranes and proteins, leading to lower background fluorescence and an improved signal-to-noise ratio (SNR) compared to non-sulfonated cyanine (B1664457) dyes.[10][11][12]
Cross-reactivity, in the context of immunology, refers to an antibody binding to unintended antigens.[13] In this chemical labeling context, it would imply the probe reacting with off-target molecules. Due to the high specificity of the iEDDA reaction, such cross-reactivity is negligible.
Quantitative Comparison with Alternatives
This compound is one of many available probes for bioorthogonal labeling. Its performance can be compared to other tetrazine-conjugated dyes based on their photophysical properties and reactivity. Dyes such as Sulfo-Cy5 offer emission in the far-red spectrum, which is advantageous for deep-tissue and in vivo imaging due to reduced autofluorescence.[14] Other dyes, like Cy3B, are engineered for higher quantum yield and photostability than the standard Cy3.[15] Fluorogenic probes are a special class that exhibit a significant increase in fluorescence ("turn-on") upon reaction, which can further improve the signal-to-noise ratio by minimizing the signal from unreacted probes.[16][17][18]
| Property | This compound | Sulfo-Cy5-Tetrazine | Cy3B-Tetrazine | ATTO488-Tetrazine |
| Excitation Max (nm) | ~548 - 550[1][4][19] | ~646 - 649[14][20] | ~558 | ~501 |
| Emission Max (nm) | ~563 - 570[1][4][19] | ~662 - 670[14][20] | ~574 | ~523 |
| Molar Extinction (M⁻¹cm⁻¹) | ~150,000[4][19] | ~250,000[20] | ~130,000 | ~90,000 |
| Quantum Yield | ~0.1[8] | High[14] | >0.6[15] | ~0.80 |
| Reaction Kinetics | Very fast with TCO[5][8] | Very fast with TCO[21] | Fast with TCO[15] | Fast with TCO |
| Key Advantage | Bright, photostable, hydrophilic, well-matched to common laser lines (532, 555 nm).[5] | Far-red emission minimizes cellular autofluorescence.[14] | Higher quantum yield and photostability than standard Cy3.[15] | High quantum yield, good photostability in the green channel. |
| Fluorogenic Potential | Some quenching by tetrazine is relieved upon reaction.[18][22] | Some quenching by tetrazine is relieved upon reaction.[18] | Moderate | High turn-on ratio (~15-40x) reported for some ATTO dyes.[18] |
Experimental Protocols
Representative Protocol for Pre-Targeted Live-Cell Imaging
This protocol describes a common "pre-targeting" workflow where a cell-surface protein is first labeled with a TCO-modified antibody, followed by the addition of this compound.[23]
Caption: A typical workflow for pre-targeted cellular imaging.
1. Materials:
-
Cells expressing the target surface protein.
-
TCO-conjugated antibody specific to the target protein.
-
This compound (e.g., dissolved in anhydrous DMSO to make a 1-10 mM stock solution).[24]
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Fluorescence microscope with appropriate filters for Cy3 (e.g., Ex: 530-555 nm, Em: 560-600 nm).[4]
2. Cell Preparation:
-
Seed cells on a glass-bottom dish or chamber slide suitable for microscopy.
-
Culture cells until they reach the desired confluency (typically 60-80%).
3. Primary Labeling with TCO-Antibody:
-
Dilute the TCO-conjugated antibody in complete culture medium to a final concentration (typically 5-20 µg/mL or a pre-determined optimal concentration).
-
Remove the culture medium from the cells and replace it with the antibody-containing medium.
-
Incubate for 30-60 minutes at 37°C.[23]
4. Wash Step:
-
Gently aspirate the antibody solution.
-
Wash the cells three times with pre-warmed culture medium or PBS to remove any unbound antibody.
5. Secondary Labeling with this compound:
-
Dilute the this compound stock solution into pre-warmed culture medium to a final concentration (typically 1-10 µM).
-
Add the this compound solution to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.[23] The reaction is very fast, so incubation times can be short.[7]
6. Final Wash and Imaging:
-
Aspirate the dye solution.
-
Wash the cells three times with pre-warmed culture medium or PBS to remove unbound dye.
-
Replace with fresh, phenol (B47542) red-free imaging medium.
-
Image the cells immediately on a fluorescence microscope.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Signal | Inefficient Labeling: Low expression of the target protein or inefficient conjugation of TCO to the antibody. | Confirm target expression. Increase the concentration or incubation time of the TCO-antibody and/or the tetrazine dye.[7][24] |
| Probe Degradation: Photobleaching of Cy3 or degradation of the tetrazine/TCO moieties. | Minimize light exposure. Use fresh probe solutions. Store stock solutions properly (-20°C, desiccated).[8][24] | |
| High Background | Non-specific Binding: The antibody or dye is binding non-specifically to cells or the substrate. | Increase the number of wash steps.[7] Include a blocking agent (e.g., BSA) during the antibody incubation step. Confirm the hydrophilicity of the dye (sulfonated versions are better). |
| Incomplete Removal of Unbound Probe: Insufficient washing after labeling steps. | Increase the volume and number of washes after both the primary and secondary labeling steps. | |
| Phototoxicity | Excessive Light Exposure: High laser power or long exposure times are damaging the cells. | Reduce laser power and/or exposure time. Use a more sensitive detector to compensate. Optimize imaging settings to maximize the signal-to-noise ratio.[11] |
Conclusion
This compound is a robust and reliable fluorescent probe for cellular imaging that leverages the speed and specificity of bioorthogonal click chemistry. Its excellent water solubility and bright, photostable fluorescence make it a superior choice for applications requiring high-contrast visualization of biomolecules with minimal background interference. While alternatives exist for different spectral windows or for achieving higher fluorogenicity, this compound remains a benchmark tool for specific and sensitive labeling in a wide range of cellular assays.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. interchim.fr [interchim.fr]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of signal-to-noise ratio and contrast definition on the sensitivity assessment and benchmarking of fluorescence molecular imaging systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 15. Cy3B Tetrazine | AAT Bioquest [aatbio.com]
- 16. Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Versatile naphthalimide tetrazines for fluorogenic bioorthogonal labelling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 18. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound, 2055138-86-6 | BroadPharm [broadpharm.com]
- 20. Sulfo-Cy5-Tetrazine, 1801695-57-7 | BroadPharm [broadpharm.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. researchgate.net [researchgate.net]
- 23. Fast and Sensitive Pretargeted Labeling of Cancer Cells via Tetrazine/Trans-Cyclooctene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
A Comparative Guide to Sulfo-Cy3-Tetrazine Alternatives for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), has become a cornerstone of bioorthogonal chemistry. This reaction's exceptional speed and specificity have propelled its use in a wide array of applications, from in vitro and in-cell fluorescence imaging to in vivo pre-targeted drug delivery. Sulfo-Cy3-Tetrazine has been a popular choice for these applications, offering a bright and water-soluble fluorescent probe. However, the expanding demands of modern research for probes with different spectral properties, higher reaction kinetics, and improved photostability have led to the development of a diverse palette of alternatives. This guide provides an objective comparison of this compound with other commercially available fluorescent tetrazine probes, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.
Performance Comparison of Fluorescent Tetrazine Probes
The selection of a fluorescent tetrazine probe is a critical step in the design of bioorthogonal labeling experiments. The ideal probe should not only possess the desired spectral characteristics but also exhibit high reaction kinetics, stability, and brightness. The following table summarizes the key performance indicators for this compound and a selection of its commercially available alternatives. It is important to note that the fluorescence quantum yield and reaction kinetics can be influenced by the specific reaction partner and experimental conditions.
| Probe Name | Fluorophore Class | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Features |
| This compound | Cyanine | ~550[1] | ~570[1] | 150,000[1] | N/A | Water-soluble, bright orange fluorescence. |
| BP Fluor 488 Tetrazine | Fluorescein analog | 493[2] | 517[2] | 83,000[2] | N/A | Bright, green fluorescence, water-soluble.[2][3] |
| Cy5-methyltetrazine | Cyanine | 646[4] | 662[4] | 250,000[4] | 0.2[4] | Far-red emission, high extinction coefficient. |
| sulfo-Cyanine5.5 tetrazine | Cyanine | 673[5] | 691[5] | 211,000[5] | 0.21[5] | Hydrophilic, far-red fluorophore with high brightness.[5] |
| Janelia Fluor® 549, Tetrazine | Rhodamine | 549 | 571 | N/A | N/A | Suitable for dSTORM, STED, and live-cell imaging.[6] |
| XFD568 Tetrazine | Xanthene | 579[7] | 603[7] | 91,300[7] | High | Bright, photostable, and hydrophilic.[7] |
| BODIPY-FL-Tetrazine | BODIPY | ~505 | ~513 | ~80,000 | High | High quantum yield, narrow emission spectrum. |
Experimental Protocols
Reproducible and comparable data are essential for the rational selection of labeling reagents. Below are detailed methodologies for key experiments involving fluorescent tetrazine probes.
Determination of Second-Order Rate Constants (k₂) via Stopped-Flow Spectrophotometry
This protocol allows for the precise measurement of the reaction kinetics between a tetrazine probe and a dienophile (e.g., TCO).
a. Reagent Preparation:
-
Prepare a 1 mM stock solution of the tetrazine-dye conjugate in an appropriate solvent (e.g., DMSO).
-
Prepare a 20 mM stock solution of the TCO derivative in the same solvent.
-
On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to final concentrations. The TCO concentration should be in at least a 10-fold excess to ensure pseudo-first-order kinetics.
b. Stopped-Flow Measurement:
-
Equilibrate a stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C).
-
Load the tetrazine and TCO solutions into separate syringes of the instrument.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Monitor the decay of the characteristic tetrazine absorbance (typically between 510-540 nm) over time.
c. Data Analysis:
-
Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [TCO]
General Protocol for Live-Cell Labeling with Tetrazine Probes
This protocol outlines the steps for labeling live cells that have been metabolically or genetically engineered to express a TCO-modified biomolecule.
a. Cell Preparation:
-
Culture cells expressing the TCO-modified target molecule to the desired confluency in a suitable imaging dish or plate.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or other suitable buffer to remove any residual media components.
b. Labeling Reaction:
-
Prepare a labeling solution of the tetrazine-dye conjugate in a serum-free cell culture medium at the desired final concentration (typically 1-10 µM).
-
Add the labeling solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time will depend on the reaction kinetics of the specific probe and the concentration of the target.
c. Washing and Imaging:
-
For non-fluorogenic probes, wash the cells two to three times with pre-warmed PBS to remove unbound probe and reduce background fluorescence.
-
For fluorogenic probes, washing steps may be minimized or eliminated due to the low fluorescence of the unreacted probe.[8][9]
-
Replace the wash buffer with fresh, pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Protocol for Antibody Conjugation with a Tetrazine-NHS Ester
This protocol describes the conjugation of a tetrazine moiety to an antibody via an N-hydroxysuccinimide (NHS) ester for subsequent bioorthogonal labeling.
a. Antibody Preparation:
-
Dialyze the antibody solution against PBS (pH 7.4) to remove any amine-containing buffers or stabilizers.
-
Adjust the antibody concentration to 1-5 mg/mL in PBS.
b. Conjugation Reaction:
-
Prepare a stock solution of the Tetrazine-NHS ester in an anhydrous organic solvent like DMSO.
-
Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
c. Purification:
-
Remove the unreacted Tetrazine-NHS ester and byproducts by size exclusion chromatography (e.g., using a desalting column) or dialysis against PBS.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the tetrazine (at its characteristic wavelength) and using their respective extinction coefficients.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language provide a visual representation of the key workflows.
References
- 1. This compound, 2055138-86-6 | BroadPharm [broadpharm.com]
- 2. BP Fluor 488 Tetrazine, Alexa Fluor 488 tetrazine equivalent, 1466419-80-6 | BroadPharm [broadpharm.com]
- 3. BP Fluor 488 tetrazine, 5-isomer, Alexa Fluor 488 tetrazine, 5-isomer equivalent | BroadPharm [broadpharm.com]
- 4. Cy5 methyltetrazine | BroadPharm [broadpharm.com]
- 5. sulfo-Cyanine5.5 tetrazine | BroadPharm [broadpharm.com]
- 6. Click-Reactive (click chemistry) fluorescent dyes / fluorophores | Hello Bio [hellobio.com]
- 7. XFD568 Tetrazine | AAT Bioquest [aatbio.com]
- 8. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Performance of Sulfo-Cy3-Tetrazine in different microscopy setups
This guide provides a comprehensive comparison of Sulfo-Cy3-Tetrazine's performance in various microscopy applications, offering researchers, scientists, and drug development professionals objective data to inform their experimental design. This compound is a water-soluble, bright, and photostable fluorescent probe used in bioorthogonal chemistry.[1][2] It enables the specific labeling of biomolecules in live cells and fixed tissues through a highly efficient and specific reaction, making it a valuable tool for advanced imaging techniques.[3][4]
Mechanism of Action: The iEDDA Click Reaction
This compound functions via the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry". This bioorthogonal reaction occurs between the tetrazine moiety on the dye and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) group, which is pre-attached to a biomolecule of interest.[5] This reaction is exceptionally fast and specific, proceeding efficiently under physiological conditions without interfering with native biological processes.[3] A key advantage of many tetrazine-dye conjugates is their fluorogenic nature; the tetrazine quenches the dye's fluorescence, which is then significantly increased upon reaction with the TCO, leading to a higher signal-to-noise ratio and enabling no-wash imaging protocols.[5][6][7]
Caption: Bioorthogonal labeling via iEDDA reaction.
Performance Across Microscopy Platforms
This compound is a versatile dye suitable for a range of microscopy techniques, from standard confocal to cutting-edge super-resolution methods.
Confocal and Epifluorescence Microscopy: Due to its inherent brightness and the high quantum yield of the Cy3 fluorophore, this compound provides a strong signal for routine fluorescence imaging.[8] Its water solubility, conferred by the sulfo groups, prevents aggregation and ensures good performance in aqueous buffers.[2][8] The fluorogenic "turn-on" nature of the probe is particularly advantageous as it minimizes background from unbound probes, enhancing the signal-to-noise ratio (SNR), a critical factor for image quality.[9][10]
Super-Resolution Microscopy (STORM/dSTORM & STED): The specific and efficient labeling provided by the tetrazine-TCO ligation is an excellent tool for preparing samples for super-resolution imaging.[3]
-
dSTORM (direct Stochastic Optical Reconstruction Microscopy): The photophysical properties of cyanine (B1664457) dyes like Cy3 are well-suited for localization-based super-resolution methods.[11] The high signal-to-noise ratio achieved with fluorogenic tetrazine probes is beneficial for the precise localization of single molecules.[6][12]
-
STED (Stimulated Emission Depletion) Microscopy: this compound has been successfully used for STED imaging.[7] The high photostability and brightness of the Cy3 core are crucial for withstanding the high laser powers required for STED without rapid photobleaching.[13] The fluorogenic nature allows for no-wash STED imaging, which is particularly useful for live-cell experiments.[7]
Comparative Performance Data
The selection of a fluorescent probe is critical and depends on the specific experimental requirements. The table below compares this compound with other common tetrazine-conjugated dyes.
| Feature | This compound | SiR-Tetrazine | ATTO488-Tetrazine | ATTO655-Tetrazine |
| Excitation Max (nm) | ~554[8] | ~652[13] | ~501[5] | ~663[5] |
| Emission Max (nm) | ~568[8] | ~674[13] | ~523[5] | ~682[5] |
| Quantum Yield | ~0.1[1] | ~0.40 (reacted)[13] | High[5] | High[5] |
| Relative Brightness | High | Very High | High | Very High |
| Photostability | Good[1] | Excellent[13] | Good[5] | Excellent[5] |
| Fluorogenic Turn-on | Moderate to High[7][14] | Low[5] | High (up to 40x)[5] | Moderate (≥ 6x)[5] |
| Cell Permeability | No (membrane impermeant)[7] | Yes (cell permeant)[13] | Variable (depends on linker)[6] | Variable (depends on linker)[6] |
| Primary Application | Extracellular/Surface Labeling, STED[7] | Intracellular Live-Cell Imaging, STED[13] | Live & Fixed Cell Imaging[5] | Super-resolution (dSTORM)[5] |
Experimental Protocols
Below is a generalized two-step protocol for labeling live cells with this compound for fluorescence microscopy.
1. Pre-targeting: TCO Labeling
-
Objective: Introduce the TCO group to the biomolecule of interest.
-
Method A (Genetic Incorporation): Transfect cells with a plasmid encoding the protein of interest with a non-canonical amino acid (ncAA) like TCO*-L-lysine incorporated at a specific site via genetic code expansion.[5]
-
Method B (Antibody/Ligand Conjugation): Incubate cells with a TCO-functionalized antibody or ligand that specifically binds to the target of interest.
-
Protocol:
-
Culture cells to the desired confluency.
-
For Method A, follow established protocols for ncAA incorporation. For Method B, incubate cells with the TCO-conjugated targeting molecule in appropriate cell culture medium for a specific duration (e.g., 1 hour at 37°C).
-
Wash the cells 2-3 times with fresh, pre-warmed phosphate-buffered saline (PBS) or culture medium to remove any unbound TCO-conjugate.
-
2. Bioorthogonal Labeling: this compound Reaction
-
Objective: React the TCO-labeled biomolecule with this compound.
-
Protocol:
-
Prepare a stock solution of this compound in anhydrous DMSO. Dilute to a final working concentration (typically 0.5-5 µM) in pre-warmed cell culture medium or imaging buffer.
-
Add the this compound solution to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light. The reaction is rapid, and incubation times can be optimized.[13]
-
(Optional) For applications requiring the lowest possible background, wash the cells 2-3 times with fresh buffer to remove any unreacted probe. Due to the fluorogenic nature of the reaction, this step may not be necessary for many applications ("no-wash" imaging).[5][7]
-
The cells are now ready for imaging. Proceed with your desired microscopy setup (e.g., Confocal, STED, or STORM). Use appropriate filter sets for Cy3 (e.g., excitation ~550 nm, emission ~570 nm).[15]
-
Caption: General workflow for live-cell labeling.
Advantages and Limitations
Advantages:
-
High Specificity: The bioorthogonal nature of the iEDDA reaction ensures minimal off-target labeling.[3]
-
Fluorogenicity: The fluorescence "turn-on" mechanism enhances the signal-to-noise ratio and allows for no-wash protocols, simplifying workflows and reducing cell stress.[4][5]
-
Brightness and Photostability: The Cy3 core is a bright and relatively photostable fluorophore suitable for demanding imaging techniques.[1][8]
-
Water Solubility: The "sulfo-" modification improves solubility in aqueous buffers, preventing aggregation and non-specific binding.[2]
-
Fast Kinetics: The reaction between tetrazine and TCO is among the fastest known bioorthogonal reactions, enabling rapid labeling.[1]
Limitations:
-
Membrane Impermeability: The charged sulfonate groups render this compound unable to cross cell membranes, restricting its use to labeling cell surface or extracellular proteins.[7] For intracellular targets, cell-permeable dyes like SiR-Tetrazine are required.[13]
-
Two-Step Process: The labeling procedure requires a pre-targeting step, which can be more complex than direct labeling methods like immunofluorescence, though it offers greater specificity in live cells.
-
Photobleaching: While relatively stable, Cy3 is still susceptible to photobleaching under intense or prolonged laser exposure, a common issue for all organic fluorophores.[9]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 9. Signal-to-Noise Considerations [evidentscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of bioorthogonally applicable tetrazine–Cy3 probes for fluorogenic labeling schemes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Characterizing Sulfo-Cy3-Tetrazine Labeled Proteins by Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of proteins is fundamental to advancing biological research and drug development. Chemical labeling of proteins followed by mass spectrometry (MS) analysis is a powerful approach for their identification and quantification. This guide provides a comprehensive comparison of using Sulfo-Cy3-Tetrazine, a fluorescent dye coupled to a reactive tetrazine moiety, for protein labeling and subsequent mass spectrometry analysis, with established isobaric tagging methods like iTRAQ and TMT.
Introduction to Protein Labeling Strategies for Mass Spectrometry
Protein labeling for mass spectrometry can be broadly categorized into two main approaches:
-
Isobaric Labeling: In this method, different samples are labeled with tags that are identical in mass (isobaric) but yield different reporter ions upon fragmentation in the mass spectrometer. The relative abundance of proteins across samples is determined by comparing the intensities of these reporter ions. Commercially available kits like iTRAQ (isobaric tags for relative and absolute quantitation) and TMT (tandem mass tags) are widely used for this purpose.[1][2]
-
Dye-Based Labeling with Bioorthogonal Chemistry: This approach utilizes highly specific and rapid "click chemistry" reactions. A protein of interest is first functionalized with one reactive group (e.g., a trans-cyclooctene (B1233481), TCO), and then a label carrying the complementary reactive group (e.g., a tetrazine) is added.[3] this compound falls into this category, offering the advantage of fluorescence for initial visualization (e.g., in-gel or on-blot) prior to mass spectrometry analysis.[4]
This guide will delve into the specifics of using this compound and compare its potential performance with iTRAQ and TMT based on available data and established proteomics principles.
Comparison of Labeling Chemistries and Workflows
The choice of labeling strategy significantly impacts the experimental workflow and the nature of the data obtained.
| Feature | This compound (via TCO ligation) | iTRAQ / TMT |
| Labeling Chemistry | Inverse electron demand Diels-Alder cycloaddition (IEDDA) between tetrazine and trans-cyclooctene (TCO).[3] | N-hydroxysuccinimide (NHS) ester chemistry targeting primary amines (N-terminus and lysine (B10760008) side chains).[5][6] |
| Specificity | Highly specific reaction between the bioorthogonal handles (tetrazine and TCO).[3] | Less specific, targets all available primary amines.[5][6] |
| Multiplexing | Typically used for single-sample labeling or simple comparisons unless combined with other isotopic labeling methods. | High multiplexing capabilities (up to 8-plex for iTRAQ and 16-plex for TMT), allowing for more complex experimental designs.[6][7] |
| Workflow Complexity | Requires pre-functionalization of proteins with TCO, followed by reaction with this compound. This can be a multi-step process. | A more streamlined in-solution labeling workflow after protein digestion.[8][9] |
| Fluorescence | The Cy3 dye allows for fluorescence-based detection before MS analysis.[4] | No inherent fluorescence. |
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for this compound labeling and isobaric tagging.
Data Presentation: A Comparative Overview
| Parameter | This compound (Projected) | iTRAQ / TMT (Published Data) |
| Labeling Efficiency | Dependent on the efficiency of both TCO functionalization and the subsequent tetrazine ligation. May require optimization for each protein. | Generally high and consistent for peptides in solution, though some variability can occur.[10] |
| Number of Identified Proteins | The large, hydrophobic Cy3 dye may decrease the ionization efficiency of smaller peptides, potentially leading to a lower number of identified proteins compared to smaller tags. | High numbers of protein identifications are routinely achieved.[11] |
| Quantitative Accuracy | Quantification would be at the MS1 level (precursor ion intensity), which can be affected by ion suppression and variability in ionization efficiency between labeled and unlabeled peptides. | Quantification is based on reporter ions in the MS2 spectrum, which can be affected by ratio compression, but is generally considered accurate for relative quantification.[1] |
| Data Analysis Complexity | Requires specialized software to handle the mass shift of the label and potential fragmentation of the dye itself. | Well-established data analysis workflows and software packages are available.[12][13] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for protein digestion and labeling with iTRAQ/TMT. A projected protocol for this compound is also provided, based on established click chemistry and proteomics principles.
Projected Protocol: this compound Labeling of TCO-Functionalized Proteins for Mass Spectrometry
This protocol assumes the target protein has been functionalized with a TCO group.
-
Protein Preparation:
-
Start with a purified TCO-functionalized protein or a complex protein mixture where TCO groups have been introduced (e.g., via TCO-NHS ester labeling of primary amines).
-
Ensure the protein is in a compatible buffer (e.g., PBS, pH 7.4) and at a suitable concentration (e.g., 1-5 mg/mL).
-
-
This compound Labeling:
-
Prepare a stock solution of this compound in an aqueous buffer (e.g., PBS).
-
Add a 1.5 to 5-fold molar excess of the this compound solution to the TCO-functionalized protein.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Remove excess, unreacted this compound using a desalting column or dialysis.
-
-
Protein Digestion:
-
Denature the labeled protein using 8 M urea (B33335) or another suitable denaturant.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 37°C for 1 hour.
-
Alkylate cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 30 minutes.
-
Dilute the sample to reduce the denaturant concentration (e.g., < 1 M urea).
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[14]
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid.
-
Desalt the peptides using a C18 StageTip or similar solid-phase extraction method.[15]
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent for LC-MS/MS.
-
Analyze the sample using a high-resolution mass spectrometer, ensuring the acquisition method is optimized for detecting and fragmenting the labeled peptides.
-
Protocol: iTRAQ/TMT Labeling of Peptides
This protocol is a generalized version based on manufacturer's instructions and published literature.[8][9]
-
Protein Digestion:
-
Follow steps 3.1 to 3.4 from the this compound protocol to obtain a peptide digest.
-
-
Peptide Labeling:
-
Resuspend the dried peptide samples in the labeling buffer provided with the iTRAQ or TMT kit.
-
Add the appropriate iTRAQ or TMT reagent to each sample and incubate at room temperature for 1-2 hours.
-
Quench the reaction with the provided quenching reagent.
-
-
Sample Pooling and Cleanup:
-
Combine the labeled samples into a single tube.
-
Desalt the pooled sample using a C18 solid-phase extraction cartridge.
-
Dry the labeled peptide mixture in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried, labeled peptides.
-
Analyze the sample using a mass spectrometer capable of high-energy collision-induced dissociation (HCD) or collision-induced dissociation (CID) to generate the reporter ions for quantification.[16]
-
Impact of Labeling on Mass Spectrometry Data
The chemical nature of the label can influence the mass spectrometry data in several ways:
-
Fragmentation: Large, complex labels like Sulfo-Cy3 can have their own fragmentation patterns, which may complicate the peptide sequencing data.[17] Smaller isobaric tags are designed to have a cleavable linker that releases a small reporter ion, with the rest of the tag being neutral.[13]
-
Ionization: The hydrophobicity and charge of the label can affect the ionization efficiency of the peptide. The bulky, hydrophobic Cy3 dye may suppress the ionization of smaller, more hydrophilic peptides.
-
Database Searching: The mass of the label needs to be accounted for as a variable modification in the database search. The presence of the large this compound adduct on peptides will significantly increase their mass.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical flow of a quantitative proteomics experiment, from sample preparation to biological interpretation.
Conclusion and Recommendations
Both this compound labeling and isobaric tagging with iTRAQ/TMT are valuable tools for protein characterization by mass spectrometry, each with its own set of advantages and disadvantages.
-
This compound is an excellent choice when fluorescence detection is desired prior to mass spectrometry, for example, to confirm labeling or for in-gel visualization. Its high specificity through bioorthogonal chemistry is a significant advantage. However, the potential for reduced peptide identification due to the large dye and the complexity of the multi-step workflow are important considerations.
-
iTRAQ and TMT are the methods of choice for high-throughput, multiplexed quantitative proteomics. They offer a streamlined workflow and are supported by well-established data analysis pipelines. The main drawback is the potential for ratio compression, which can affect the accuracy of quantification for highly abundant proteins.[1]
For researchers aiming to perform a global, quantitative comparison of multiple samples, iTRAQ or TMT would be the recommended approach due to their multiplexing capabilities and established workflows. For studies focused on a specific protein or a small number of proteins where initial fluorescent visualization is beneficial, This compound offers a powerful, targeted approach.
Ultimately, the choice of labeling strategy should be guided by the specific research question, the number of samples to be compared, and the available instrumentation and expertise.
References
- 1. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 6. creative-proteomics.com [creative-proteomics.com]
- 7. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 9. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. iTRAQ labeling is superior to mTRAQ for quantitative global proteomics and phosphoproteomics. | Broad Institute [broadinstitute.org]
- 12. Dissecting the iTRAQ Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 15. UWPR [proteomicsresource.washington.edu]
- 16. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mascot help: Peptide fragmentation [matrixscience.com]
A Researcher's Guide to Control Experiments for Sulfo-Cy3-Tetrazine Labeling
For researchers in the life sciences and drug development, the precise and specific labeling of biomolecules is paramount. Sulfo-Cy3-Tetrazine has emerged as a powerful tool for this purpose, leveraging the rapid and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction. This guide provides a comparative overview of this compound labeling, detailing essential control experiments to ensure data integrity and offering insights into alternative labeling strategies.
The core of this labeling technology lies in the "click chemistry" reaction between a tetrazine moiety on the Sulfo-Cy3 dye and a strained dienophile, typically a trans-cyclooctene (B1233481) (TCO), that has been incorporated into a target biomolecule. This reaction is known for its exceptional speed and specificity, proceeding readily in complex biological media without the need for catalysts.[1][2] A notable feature of many tetrazine-dye conjugates is their fluorogenic nature; the tetrazine can quench the fluorescence of the Cy3 dye, and this quenching is relieved upon reaction with the TCO, leading to a significant increase in the fluorescence signal and a higher signal-to-noise ratio.[3][4][5]
Key Control Experiments for Validating this compound Labeling
To ensure the specificity and efficacy of this compound labeling, a series of well-designed control experiments are crucial. These controls help to rule out non-specific binding, off-target reactions, and other potential artifacts.
Table 1: Essential Control Experiments for this compound Labeling
| Control Experiment | Purpose | Expected Outcome | Potential Issues Identified |
| Negative Control 1: No TCO-modified molecule | To assess non-specific binding of this compound to other molecules or surfaces. | No or minimal fluorescence signal. | High background fluorescence, indicating non-specific adherence of the dye. |
| Negative Control 2: TCO-modified molecule without this compound | To determine the autofluorescence of the biological sample and the TCO-modified molecule. | No or minimal fluorescence in the Cy3 channel. | High background from endogenous fluorophores. |
| Negative Control 3: Competition with an unlabeled tetrazine | To confirm that the labeling is specific to the tetrazine-TCO reaction. | Significant reduction in fluorescence signal compared to the main experiment. | Off-target binding of the Sulfo-Cy3 dye to the TCO-modified molecule. |
| Positive Control 1: Labeling of a known TCO-containing protein | To verify the reactivity and functionality of the this compound reagent. | Strong and specific fluorescence signal from the known TCO-containing protein. | Issues with the dye's reactivity, stability, or experimental conditions. |
| Positive Control 2: Independent verification of TCO incorporation | To confirm the successful modification of the target biomolecule with TCO. | Confirmation of TCO presence (e.g., via mass spectrometry or a different detection method). | Inefficient or failed TCO incorporation into the target molecule. |
Detailed Experimental Protocols
Below are detailed methodologies for the key control experiments described above. These protocols assume a starting point of having a TCO-modified protein of interest.
Protocol 1: Negative Control - No TCO-modified molecule
-
Sample Preparation: Prepare a sample identical to your experimental sample but lacking the TCO-modified biomolecule. For cell-based assays, this would be untransfected or unmodified cells. For in vitro assays, this would be a buffer solution containing all components except the TCO-modified protein.
-
Labeling Reaction: Add this compound to the control sample at the same final concentration and under the same incubation conditions (temperature, time, buffer) as your main experiment.
-
Washing: Follow the same washing procedure as your main experiment to remove any unbound dye.
-
Imaging/Analysis: Acquire images or data using the same settings (e.g., laser power, exposure time, gain) as your main experiment.
-
Data Interpretation: The fluorescence intensity in this control should be minimal. Any significant signal indicates non-specific binding of the this compound.
Protocol 2: Negative Control - Competition with an Unlabeled Tetrazine
-
Sample Preparation: Prepare your sample containing the TCO-modified biomolecule as you would for the main experiment.
-
Pre-incubation: Before adding this compound, add a significant molar excess (e.g., 10- to 100-fold) of an unlabeled tetrazine derivative (e.g., methyltetrazine) to the sample. Incubate for a period sufficient for the unlabeled tetrazine to react with the available TCO groups.
-
Labeling Reaction: Add this compound at the same concentration as in your main experiment and incubate under identical conditions.
-
Washing and Imaging/Analysis: Follow the standard washing and data acquisition procedures.
-
Data Interpretation: The fluorescence signal should be significantly lower than in your main experiment, as the TCO sites will have been blocked by the unlabeled tetrazine.
Protocol 3: Positive Control - Labeling of a Known TCO-containing Protein
-
Sample Preparation: Obtain a commercially available or previously validated TCO-modified protein (e.g., TCO-BSA). Prepare a sample of this protein at a known concentration.
-
Labeling Reaction: Add this compound and incubate under your standard experimental conditions.
-
Analysis: Analyze the labeling efficiency using methods such as SDS-PAGE with in-gel fluorescence scanning or spectrophotometry to calculate the Degree of Labeling (DOL).
-
Data Interpretation: Successful labeling of the positive control protein confirms that the this compound reagent is active and your labeling protocol is effective.
Comparison with Alternative Labeling Methods
While this compound labeling is a powerful technique, other methods are available, each with its own set of advantages and disadvantages. The choice of labeling strategy will depend on the specific application, the nature of the biomolecule, and the experimental conditions.
Table 2: Comparison of this compound with Other Labeling Chemistries
| Feature | This compound (IEDDA) | NHS Ester Labeling | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Chemistry | Inverse-electron-demand Diels-Alder | Amine-reactive succinimidyl ester | Copper-free "click chemistry" between an azide (B81097) and a cyclooctyne |
| Specificity | High (bioorthogonal) | Lower (reacts with primary amines, e.g., lysines) | High (bioorthogonal) |
| Reaction Speed | Very fast (up to 10^6 M⁻¹s⁻¹)[2] | Moderate | Fast |
| Site-Specificity | High (requires site-specific TCO incorporation) | Low (labels multiple accessible lysines)[6] | High (requires site-specific azide incorporation) |
| Fluorogenic Potential | Yes (tetrazine quenching)[3][4] | No | Possible with certain fluorophore-azide pairs |
| Biocompatibility | Excellent (no catalyst required)[2] | Good | Excellent (no catalyst required) |
| Typical Applications | Live-cell imaging, in vivo studies, specific protein tracking | General protein labeling, antibody conjugation | Live-cell imaging, glycan labeling, nucleic acid labeling |
Visualizing the Workflow and Chemistry
To better understand the experimental process and the underlying chemical principles, the following diagrams illustrate the key workflows and reactions.
Caption: A typical experimental workflow for labeling a TCO-modified biomolecule with this compound.
References
- 1. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. jenabioscience.com [jenabioscience.com]
Safety Operating Guide
Proper Disposal of Sulfo-Cy3-Tetrazine: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Sulfo-Cy3-Tetrazine must adhere to stringent disposal protocols to ensure personal safety and environmental protection. Due to the compound's properties as a fluorescent cyanine (B1664457) dye and a reactive tetrazine, it is categorized as hazardous chemical waste. This guide provides a comprehensive, step-by-step approach to its proper disposal, drawing from general laboratory best practices and regulatory guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemical-resistant gloves. |
| Eye Protection | Safety goggles with side shields or a face shield. |
| Lab Coat | A buttoned lab coat to protect from splashes. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is crucial to prevent environmental contamination and ensure laboratory safety. The following protocol outlines the necessary steps for its disposal.[1]
-
Waste Segregation and Collection :
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste.[1] This container should be made of a material compatible with the chemical.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[1]
-
This includes all contaminated materials such as pipette tips, microfuge tubes, and any absorbent materials used for spills.[1]
-
-
Container Labeling :
-
The waste container must be labeled with a "Hazardous Waste" tag.[1][2][3]
-
The label must clearly identify the contents, including the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
-
Storage of Hazardous Waste :
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[2][3] This area must be at or near the point of generation and under the control of laboratory personnel.[4]
-
Ensure that incompatible chemicals are stored separately to prevent accidental reactions.
-
Adhere to your institution's and the EPA's storage time limits for hazardous waste.[2][4]
-
-
Waste Pickup and Disposal :
-
Once the hazardous waste container is full or has reached its storage time limit, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[4] This is to prevent the release of this toxic substance into the environment, where it can be very harmful to aquatic life.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert : Alert personnel in the immediate area and restrict access.
-
Wear Appropriate PPE : Don the required PPE before attempting to clean the spill.
-
Containment and Cleanup :
-
For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[1]
-
For solid spills, carefully sweep the material to avoid generating dust.
-
Clean the spill area with a suitable solvent and then with soap and water.[1]
-
-
Disposal of Spill Debris : All materials used to clean the spill are considered hazardous waste and must be placed in the designated this compound waste container.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following workflow diagram illustrates the key steps and decision points.
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Disposal Components
The following diagram illustrates the key components and their relationships in the safe disposal of this compound, emphasizing the central role of institutional EHS guidelines.
Caption: Key components of this compound disposal.
References
Personal protective equipment for handling Sulfo-Cy3-Tetrazine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sulfo-Cy3-Tetrazine. Adherence to these procedures is vital for ensuring laboratory safety and maintaining product integrity.
Hazard Identification and Immediate Precautions
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from related cyanine (B1664457) dyes and tetrazine compounds indicate potential hazards.[1] Users should treat this chemical as potentially hazardous.[2] Key hazards include:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: Can cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.
In case of exposure, follow these first-aid measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[3]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[3]
-
After Swallowing: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound.[5] The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Use chemical splash goggles conforming to EN166 or NIOSH standards.[3][6] A face shield should be worn over goggles when handling the powder or solutions.[7] |
| Hands | Chemical-Resistant Gloves | Impervious gloves (e.g., nitrile or neoprene) are required.[6] Double-gloving is recommended.[5] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3] |
| Body | Laboratory Coat | A buttoned lab coat is the minimum requirement.[5] Ensure it covers as much skin as possible.[7] |
| Respiratory | NIOSH-Approved Respirator | Required when dusts are generated or if working in a poorly ventilated area.[6] Use a respirator with a P2 or P95 (US) filter for nuisance exposures.[3] |
Operational Plan: Handling and Experimental Protocol
This compound is a water-soluble cyanine dye containing a tetrazine group for click chemistry applications.[8][9] It is highly reactive and sensitive to light and humidity.[2][8]
Preparation and Handling Workflow:
-
Area Preparation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Donning PPE: Follow the proper sequence for putting on PPE to ensure maximum protection.
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
For storage of unused portions, it is recommended to dissolve the product, create aliquots for single-use experiments, and dry them using a speedvac.[11]
-
-
Reaction:
-
Post-Reaction: After the reaction is complete, proceed with purification as required by your specific protocol.
-
Doffing PPE: Remove PPE carefully in a designated area to prevent cross-contamination. Remove outer gloves first, followed by the face shield and goggles, lab coat, and finally inner gloves, washing hands thoroughly after.[5]
The following diagram illustrates the standard workflow for handling this compound.
Caption: Workflow for safe handling of this compound.
Storage and Disposal Plan
Proper storage and disposal are critical for safety and product efficacy.
Storage and Stability:
The following table outlines the recommended storage conditions for this compound.
| Parameter | Condition | Notes |
| Temperature | -20°C | For long-term storage (up to 24 months).[8][10] |
| Light | In the dark | Avoid prolonged exposure to light to prevent photobleaching.[8][10] |
| Moisture | Desiccate | The compound is sensitive to humidity.[2][8] |
| Transportation | Room Temperature | Stable for up to 3 weeks at ambient temperature.[8][10] |
Disposal Plan:
This compound and any materials contaminated with it should be treated as hazardous waste.
-
Waste Collection: Collect waste material in a suitable, closed, and clearly labeled container.[3] Do not dispose of it in regular trash or down the drain.[3]
-
Disposal Route: Fluorescent dyes must be disposed of through a certified hazardous waste management service.[12][13] Follow all local, state, and federal regulations for chemical waste disposal.[4][13]
-
Broken Material: In case of a spill or breakage, wear appropriate PPE, collect all material (including broken glass and powder) using tape or damp towels, and place it in a sealed container for disposal.[14] Do not use a vacuum cleaner.[14]
References
- 1. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. capotchem.com [capotchem.com]
- 4. merck.com [merck.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. sulfo-Cyanine3 тетразин [ru.lumiprobe.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sapphire Bioscience [sapphirebioscience.com]
- 11. interchim.fr [interchim.fr]
- 12. How to Properly Dispose of Fluorescent Tube Waste [ensa.co.za]
- 13. wastedirect.co.uk [wastedirect.co.uk]
- 14. Safe Disposal of Fluorescent Lighting Tubes | RS [uk.rs-online.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
